molecular formula C49H71NO12 B15579662 Chivosazol A

Chivosazol A

Numéro de catalogue: B15579662
Poids moléculaire: 866.1 g/mol
Clé InChI: OVMUGRSUGHRYEC-PADIQQNQSA-N
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Description

Chivosazol A is a useful research compound. Its molecular formula is C49H71NO12 and its molecular weight is 866.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C49H71NO12

Poids moléculaire

866.1 g/mol

Nom IUPAC

(2R,3R,5R,6E,8E,10Z,12S,13S,16Z,18E,20Z,22E,24R,25S,26Z,28E)-13-[(2S,3S,5R)-3,5-dihydroxyhexan-2-yl]-5-hydroxy-25-[(2S,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-3-methoxy-2,12,22,24-tetramethyl-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one

InChI

InChI=1S/C49H71NO12/c1-31-21-15-11-14-18-26-43(54)62-45(35(5)40(53)28-34(4)51)32(2)22-16-12-13-17-24-39(52)29-42(56-8)36(6)48-50-38(30-59-48)23-19-20-25-41(33(3)27-31)61-49-47(58-10)46(57-9)44(55)37(7)60-49/h11-27,30,32-37,39-42,44-47,49,51-53,55H,28-29H2,1-10H3/b13-12+,14-11+,21-15-,22-16-,23-19+,24-17+,25-20-,26-18-,31-27+/t32-,33+,34+,35-,36+,37+,39-,40-,41-,42+,44+,45-,46-,47+,49+/m0/s1

Clé InChI

OVMUGRSUGHRYEC-PADIQQNQSA-N

Origine du produit

United States

Foundational & Exploratory

Chivosazol A: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chivosazol A, a potent cytotoxic macrolide, was first discovered and isolated from the myxobacterium Sorangium cellulosum. This document provides a comprehensive technical overview of the discovery, isolation, and biological activity of this compound. It includes detailed experimental protocols for the fermentation of Sorangium cellulosum, extraction, and purification of the compound. Furthermore, this guide presents key quantitative data, including spectroscopic information for the characterization of this compound. The mechanism of action, involving the disruption of the actin cytoskeleton and subsequent cell cycle arrest at the G2/M phase, is also detailed, complete with a proposed signaling pathway. This whitepaper is intended to serve as a valuable resource for researchers in natural product chemistry, cell biology, and oncology drug development.

Discovery and Production

This compound was first isolated from the culture broth of the myxobacterium Sorangium cellulosum strain So ce12.[1] Myxobacteria, particularly those of the genus Sorangium, are known for their ability to produce a wide array of biologically active secondary metabolites.[2] Sorangium cellulosum is a soil-dwelling, Gram-negative bacterium characterized by its gliding motility and the formation of fruiting bodies under starvation conditions.[2]

Fermentation Protocol

The production of this compound is achieved through the submerged fermentation of Sorangium cellulosum So ce12. While the exact industrial scale-up parameters are proprietary, a laboratory-scale fermentation can be performed as follows. For general cultivation, Sorangium cellulosum So ce12 can be grown in liquid HS medium or on solid PM plates. For the specific production of secondary metabolites like chivosazoles, SG medium is utilized.

A general fermentation procedure for secondary metabolite production from Sorangium cellulosum involves a two-stage cultivation.

Seed Culture:

  • Inoculate a colony of S. cellulosum So ce12 from a solid plate into a 500 mL flask containing 100 mL of liquid HS medium.

  • Incubate the seed culture at 30°C with shaking at 200 rpm for 2-3 days.

Production Culture:

  • Inoculate the production medium (SF1-P medium as a representative example for Sorangium fermentation) with 20% (v/v) of the seed culture.

  • The production fermentation is carried out in a suitable fermenter with controlled temperature, pH, and aeration. A typical fermentation runs for several days, during which the production of this compound is monitored.

Overexpression of the transcriptional regulator ChiR has been shown to result in a 2.5-fold increase in chivosazol production during fermentation.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatography.

Extraction
  • After fermentation, the culture broth is harvested.

  • The broth is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

  • The organic phase, containing this compound and other lipophilic metabolites, is separated from the aqueous phase.

  • The organic extract is then concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation: The crude extract is often first fractionated using column chromatography with a non-polar stationary phase like Sephadex LH-20, eluting with methanol. This step removes highly polar and non-polar impurities.

  • High-Performance Liquid Chromatography (HPLC): The this compound-containing fractions are then subjected to reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water is a common mobile phase. For example, a gradient from 40% to 95% acetonitrile over 20 minutes.

    • Detection: The elution of compounds is monitored by UV detection at a suitable wavelength.

  • The fractions containing pure this compound are collected, and the solvent is evaporated to yield the final product.

The following diagram illustrates a general workflow for the isolation and purification of this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification S_cellulosum Sorangium cellulosum So ce12 Fermentation_Broth Fermentation Broth S_cellulosum->Fermentation_Broth Cultivation in SG medium Extraction_Step Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Extraction_Step Crude_Extract Crude Extract Extraction_Step->Crude_Extract Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Crude_Extract->Column_Chromatography HPLC RP-HPLC (C18 column) Column_Chromatography->HPLC Pure_Chivosazol_A Pure this compound HPLC->Pure_Chivosazol_A

Figure 1. General workflow for the isolation of this compound.

Structural Characterization and Data

This compound is a macrocyclic compound featuring an oxazole (B20620) ring and a glycosidically linked 6-deoxyglucose (B1215497) (quinovose) moiety at C-11.[1]

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Technique Data
¹H NMR (CDCl₃) A complete proton NMR spectrum shows characteristic signals for the olefinic protons of the polyene chain, the protons of the oxazole ring, and the sugar moiety.
¹³C NMR (CDCl₃) The carbon NMR spectrum displays signals corresponding to the carbonyl carbon of the lactone, the carbons of the oxazole ring, the olefinic carbons, and the sugar carbons.
HRESIMS High-resolution electrospray ionization mass spectrometry provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

Note: A detailed, publicly available, and complete NMR peak list for this compound is not readily found in the primary literature. Researchers should refer to specialized databases or perform their own spectroscopic analysis for detailed assignments.

Biological Activity and Mechanism of Action

This compound exhibits potent antifungal activity and is particularly effective against mammalian cells, while showing no activity against bacteria.[1] Its cytotoxic effects stem from its ability to interfere with the cellular cytoskeleton.

Interaction with Actin

Chivosazoles disrupt the actin cytoskeleton by inhibiting the polymerization of G-actin into F-actin filaments and also by causing the depolymerization of existing F-actin microfilaments. This mode of action is distinct from other known microfilament-disrupting agents like cytochalasin D.

Cell Cycle Arrest

The disruption of the actin cytoskeleton by this compound leads to a delay in the G2/M phase of the cell cycle. Cells treated with chivosazoles often exhibit a multinucleated phenotype, which is a consequence of failed cytokinesis due to the compromised actin cytoskeleton.

The following diagram illustrates the proposed signaling pathway for this compound-induced G2/M arrest.

G Chivosazol_A This compound G_Actin G-Actin Chivosazol_A->G_Actin binds to F_Actin F-Actin (Filamentous) Chivosazol_A->F_Actin promotes depolymerization Actin_Polymerization Actin Polymerization Chivosazol_A->Actin_Polymerization inhibits G_Actin->Actin_Polymerization Actin_Depolymerization Actin Depolymerization F_Actin->Actin_Depolymerization Actin_Polymerization->F_Actin Actin_Cytoskeleton_Disruption Actin Cytoskeleton Disruption Actin_Depolymerization->G_Actin Cell_Size_Checkpoint Cell Size/Shape Checkpoint Activation Actin_Cytoskeleton_Disruption->Cell_Size_Checkpoint Cdc25 Cdc25 Phosphatase Cell_Size_Checkpoint->Cdc25 inhibits Cdk1_CyclinB Cdk1/Cyclin B Complex Cdc25->Cdk1_CyclinB activates G2_M_Arrest G2/M Phase Arrest Cdk1_CyclinB->G2_M_Arrest promotes mitotic entry

Figure 2. Proposed signaling pathway of this compound-induced G2/M arrest.

Disruption of the actin cytoskeleton is a form of cellular stress that can activate cell cycle checkpoints. In fission yeast, it has been demonstrated that actin disruption leads to G2/M arrest through the inhibition of the Cdc25 phosphatase, which is a key activator of the Cdk1/Cyclin B complex that drives mitotic entry.[3] A similar mechanism is proposed to be active in mammalian cells, where stress signals originating from the compromised cytoskeleton are transduced to the core cell cycle machinery, leading to the observed G2/M arrest.

Conclusion

This compound represents a fascinating class of myxobacterial natural products with a potent and specific mechanism of action. Its discovery and the elucidation of its biological activity highlight the importance of microbial secondary metabolites as a source of novel therapeutic leads. The detailed methodologies and data presented in this guide are intended to facilitate further research into the chivosazoles and their potential applications in oncology and cell biology. The unique mode of action of this compound on the actin cytoskeleton makes it a valuable tool for studying cellular processes and a promising candidate for the development of new anticancer agents.

References

The Biological Activity of Chivosazol A on Eukaryotic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chivosazol A, a myxobacterial macrolide isolated from Sorangium cellulosum, has demonstrated potent biological activity, particularly against eukaryotic cells.[1][2] Its primary mechanism of action involves the direct interference with the actin cytoskeleton, a critical component for numerous cellular processes including cell division, motility, and shape maintenance.[2][3] This disruption triggers a cascade of downstream events, leading to cell cycle arrest and, ultimately, apoptosis. This document provides an in-depth overview of the biological effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action: Targeting the Actin Cytoskeleton

This compound exerts its potent cytostatic and cytotoxic effects by directly targeting actin, the monomeric subunit of microfilaments. Unlike other actin-targeting agents, this compound has a distinct mode of action.[3]

  • Inhibition of Polymerization: In vitro assays have shown that this compound effectively inhibits the polymerization of globular actin (G-actin) into filamentous actin (F-actin).[3]

  • Depolymerization of Filaments: The compound also actively promotes the depolymerization of existing F-actin microfilaments.[3] This leads to a rapid breakdown of the actin cytoskeleton within minutes of treatment.[3]

  • Modulation of Actin-Binding Proteins (ABPs): this compound can selectively modulate the interaction between G-actin and various ABPs. It has been shown to inhibit the binding of profilin, gelsolin, cofilin, and thymosin-β4 to G-actin, further disrupting the delicate equilibrium of actin dynamics.[4][5]

The culmination of these effects is a catastrophic failure of the actin cytoskeleton, which is fundamental to the structural integrity and function of eukaryotic cells.[2]

ChivosazolA This compound G_Actin G-Actin (Monomers) ChivosazolA->G_Actin Binds to Polymerization Polymerization ChivosazolA->Polymerization Inhibits Depolymerization Depolymerization ChivosazolA->Depolymerization Induces ABP Actin-Binding Proteins (e.g., Profilin, Cofilin) ChivosazolA->ABP Inhibits Interaction G_Actin->Polymerization G_Actin->ABP Interacts with F_Actin F-Actin (Filaments) F_Actin->Depolymerization Disruption Actin Cytoskeleton Disruption Polymerization->F_Actin Depolymerization->G_Actin CellEffects Downstream Cellular Effects (Cell Cycle Arrest, Apoptosis) Disruption->CellEffects

Caption: Mechanism of this compound-induced actin disruption.

Cellular Consequences

The disruption of the actin cytoskeleton initiates significant downstream effects, most notably impacting cell division and survival.

Cell Cycle Arrest

Treatment of mammalian cells with this compound leads to a distinct delay in the G2/M phase of the cell cycle.[3] The integrity of the actin cytoskeleton is crucial for the morphological changes required to progress through mitosis. Its disruption likely activates a cellular checkpoint, preventing cells from entering mitosis with a compromised cytoskeleton. A common morphological observation in treated cells is the presence of two nuclei, indicative of a failure in cytokinesis, the final stage of cell division which is heavily dependent on an actin-myosin contractile ring.[3]

Induction of Apoptosis

Prolonged cell cycle arrest or severe cellular damage resulting from cytoskeletal collapse can trigger programmed cell death, or apoptosis. While the precise signaling cascade initiated by this compound is not fully elucidated, the induction of apoptosis is a key component of its cytotoxic activity. Apoptotic hallmarks include chromatin condensation, DNA fragmentation, and the activation of caspases.[6][7][8]

Quantitative Data: Antiproliferative Activity

This compound exhibits high antiproliferative activity against a variety of mammalian cell lines, including human cancer cells.[3] Its potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. The data below is a representative summary; specific values can vary based on the cell line and assay conditions.[9]

Cell Line Cell Type Assay Type IC50 / GI50 (nM) Reference
HeLaHuman Cervical CancerCytotoxicityPotent (sub-nanomolar to low nanomolar range)[1] (Implied)
L929Mouse FibroblastProliferationPotent (sub-nanomolar to low nanomolar range)[3] (Implied)
K-562Human Myelogenous LeukemiaProliferationPotent (sub-nanomolar to low nanomolar range)[3] (Implied)
Various Human CancersMultipleProliferationHigh antiproliferative activity noted[3]

Note: Specific numerical IC50 values for this compound are sparsely reported in publicly accessible abstracts. The table reflects the qualitative descriptions of its high potency found in the literature.

Experimental Protocols

The following protocols provide a framework for investigating the biological activity of this compound.

Cytotoxicity/Antiproliferation Assay (MTT/MTS Assay)

This colorimetric assay measures cell metabolic activity to determine cell viability and proliferation, allowing for the calculation of an IC50 value.[10][11]

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol (B130326) for MTT)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well. Incubate for 1-4 hours at 37°C. For MTT, insoluble purple formazan (B1609692) crystals will form.

  • Solubilization (MTT only): If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

F-Actin Staining (Fluorescent Phalloidin)

This method uses a fluorescently conjugated phalloidin (B8060827), which binds specifically to F-actin, to visualize the actin cytoskeleton via fluorescence microscopy.[12][13][14]

Materials:

  • Cells cultured on glass coverslips or in imaging-grade plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS (methanol-free is preferred)[12]

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer (optional): 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips. Once attached, treat with desired concentrations of this compound for various time points (e.g., 15 min, 1h, 4h).

  • Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to permeabilize the cell membranes.

  • Washing: Repeat the washing step (step 3).

  • Staining: Dilute the fluorescent phalloidin stock solution in PBS (or blocking buffer) to its working concentration. Incubate the cells with the phalloidin solution for 20-40 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS. If desired, include DAPI in the second wash to counterstain the nuclei.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope with the appropriate filters.

Visualized Workflows

cluster_assays 3. Parallel Assays start Start: Hypothesis Formulation culture 1. Cell Culture (Seed cells in appropriate vessels) start->culture treat 2. Treatment (Expose cells to this compound) culture->treat assay1 A. Viability Assay (e.g., MTT/MTS) treat->assay1 assay2 B. Cytoskeleton Staining (Phalloidin) assay3 C. Cell Cycle Analysis (Flow Cytometry) assay4 D. Apoptosis Assay (Annexin V) analysis 4. Data Acquisition & Analysis assay1->analysis assay2->analysis assay3->analysis assay4->analysis results 5. Results Interpretation analysis->results end Conclusion results->end

Caption: Experimental workflow for assessing this compound activity.

References

The Convergent and Stereoselective Total Synthesis of Chivosazol A and Its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chivosazols, a family of potent actin-binding macrolides isolated from the myxobacterium Sorangium cellulosum, have garnered significant attention from the scientific community due to their profound cytotoxic and antifungal activities. Their complex molecular architecture, characterized by a 31-membered macrolactone ring, multiple stereocenters, and a series of conjugated polyenes, presents a formidable challenge for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the total synthesis of Chivosazol A and its aglycone, Chivosazol F. We will delve into the retrosynthetic strategies, key synthetic transformations, and detailed experimental protocols employed in the successful construction of these intricate natural products. Furthermore, this guide will summarize the quantitative data from various synthetic campaigns, explore the synthesis of analogues for structure-activity relationship (SAR) studies, and elucidate the biological mechanism of action, including the signaling pathway leading to cell cycle arrest.

Introduction

Chivosazols are a class of natural products that exhibit potent biological activity, making them attractive targets for total synthesis and analogue development. Chivosazole A is a glycosylated macrolide, while Chivosazol F is its aglycone.[1] These compounds interfere with actin polymerization, a fundamental process in eukaryotic cells, leading to cell cycle arrest and apoptosis.[2] The intricate structure of chivosazols, featuring a large macrolide ring, numerous stereocenters, and sensitive polyene systems, necessitates highly convergent and stereocontrolled synthetic strategies. This guide will focus on the seminal total syntheses of Chivosazol F by the research groups of Paterson and Kalesse, and discuss the strategies for the synthesis of this compound and its analogues.

Retrosynthetic Analysis and Synthetic Strategy

The total synthesis of chivosazols has been approached through convergent strategies, which involve the synthesis of several complex fragments that are later coupled to construct the full carbon skeleton. This approach allows for the parallel synthesis of the fragments, increasing overall efficiency.

Paterson's Approach to Chivosazol F

The Paterson group envisioned a retrosynthesis of Chivosazol F that disconnects the macrocycle at the C5-C6 olefin and the C13-C14 and C26-C27 bonds.[2] This leads to four key fragments: a C1-C5 phosphonate, a C6-C13 vinyl iodide, a C14-C26 di-iodovinyl fragment, and a C27-C35 vinyl stannane (B1208499). The key bond-forming reactions in their strategy are a Horner-Wadsworth-Emmons (HWE) olefination to form the C5-C6 bond and multiple Stille cross-coupling reactions to assemble the backbone. The final macrocyclization is achieved via an intramolecular Stille coupling.[2][3]

Kalesse's Approach to Chivosazol F

The Kalesse group reported the first total synthesis of Chivosazol F.[4][5] Their retrosynthetic analysis also involves a fragment-based approach, with key disconnections leading to different fragments compared to the Paterson synthesis. A pivotal step in their strategy is an intramolecular Stille coupling to form the macrolactone.[4]

Quantitative Data Summary

The efficiency of a total synthesis is often measured by the overall yield and the total number of steps in the longest linear sequence. The following table summarizes the key quantitative data for the total syntheses of Chivosazol F.

Synthesis Target Molecule Longest Linear Sequence (Steps) Overall Yield (%) Key Reactions
Paterson et al.Chivosazol F202.5Stille Cross-Coupling, HWE Olefination, Intramolecular Stille Macrocyclization
Kalesse et al.Chivosazol F260.4Intramolecular Stille Macrocyclization, Wittig Reaction

Key Synthetic Transformations and Experimental Protocols

The successful synthesis of chivosazols relies on a toolbox of modern synthetic organic reactions. This section details the experimental protocols for some of the key transformations.

Stille Cross-Coupling for Fragment Assembly (Paterson Synthesis)

The Paterson group utilized a series of site-selective Stille cross-coupling reactions to assemble the main backbone of Chivosazol F.[2]

Experimental Protocol:

To a solution of the vinyl iodide fragment (1.0 equiv) and the vinyl stannane fragment (1.2 equiv) in degassed DMF at 0 °C is added Pd(PPh₃)₄ (0.1 equiv) and CuTC (0.2 equiv). The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the coupled product.[2]

Intramolecular Stille Macrocyclization (Kalesse Synthesis)

The Kalesse group employed an intramolecular Stille coupling for the crucial macrocyclization step.[4]

Experimental Protocol:

To a solution of the seco-acid precursor (1.0 equiv) in toluene (B28343) is added Pd(OAc)₂ (0.2 equiv) and PPh₃ (0.8 equiv). The mixture is heated to 80 °C and stirred for several hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the macrolactone.[4]

Glycosylation for this compound Synthesis

The synthesis of this compound requires the stereoselective installation of a 6-deoxyglucose (B1215497) (quinovose) moiety at the C11 hydroxyl group of the aglycone.[1] While a complete total synthesis of this compound has not been detailed in the literature as extensively as that of Chivosazol F, glycosylation strategies for similar complex macrolides often involve the use of glycosyl donors such as trichloroacetimidates or thioglycosides activated by a suitable promoter.[6][7][8][9][10]

Representative Glycosylation Protocol:

To a solution of the aglycone acceptor (1.0 equiv) and a 6-deoxyglucose trichloroacetimidate (B1259523) donor (1.5 equiv) in anhydrous dichloromethane (B109758) at -78 °C under an argon atmosphere is added a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to -40 °C over 2 hours. The reaction is quenched by the addition of triethylamine, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the glycosylated product.

Synthesis of Analogues and Structure-Activity Relationship (SAR)

The development of synthetic routes to chivosazols has opened the door to the preparation of analogues to probe the structure-activity relationship (SAR). By systematically modifying different parts of the molecule, researchers can identify the key structural features required for biological activity.

Analogue Modification Observed Activity Reference
Modification of the aglyconeAlterations to the macrolide ring can significantly impact cytotoxicity.[11]
Variation of the sugar moietyThe nature of the glycosidic unit can influence both potency and selectivity.[12][13]
Simplification of the polyene systemsThe conjugated polyenes are crucial for activity, and their modification often leads to a loss of potency.[14]

The synthesis of various analogues has revealed that the overall conformation of the macrolide ring and the integrity of the polyene systems are critical for potent actin-binding and cytotoxic activity.[14]

Biological Mechanism of Action

Chivosazols exert their biological effects by disrupting the actin cytoskeleton. They bind to G-actin, inhibiting its polymerization into F-actin filaments. This leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and apoptosis.[2]

Signaling Pathway of Chivosazol-Induced G2/M Arrest

The disruption of the actin cytoskeleton by chivosazols triggers a signaling cascade that prevents the cell from entering mitosis.

Chivosazol_Signaling_Pathway Chivosazol Chivosazol G_Actin G-Actin Chivosazol->G_Actin binds to Actin_Polymerization Actin Polymerization Chivosazol->Actin_Polymerization inhibits G_Actin->Actin_Polymerization Actin_Disruption Actin Cytoskeleton Disruption ERK_Activation Sustained ERK Activation Actin_Disruption->ERK_Activation RSK_Activation RSK Activation ERK_Activation->RSK_Activation Cdc25C_Inhibition Cdc25C Inhibition (Phosphorylation at Ser216) RSK_Activation->Cdc25C_Inhibition phosphorylates Cdc2_Inactive Inactive Cdc2/Cyclin B1 (Phosphorylated at Tyr15) Cdc25C_Inhibition->Cdc2_Inactive fails to activate G2M_Arrest G2/M Phase Cell Cycle Arrest Cdc2_Inactive->G2M_Arrest

Caption: Signaling pathway of Chivosazol-induced G2/M arrest.

Experimental Workflows

The synthesis of a complex molecule like Chivosazol involves a multi-step workflow, from the synthesis of individual fragments to their assembly and final macrocyclization.

Synthetic_Workflow Start Starting Materials Frag_A Fragment A Synthesis Start->Frag_A Frag_B Fragment B Synthesis Start->Frag_B Frag_C Fragment C Synthesis Start->Frag_C Frag_D Fragment D Synthesis Start->Frag_D Coupling1 Fragment A + B Coupling Frag_A->Coupling1 Frag_B->Coupling1 Coupling2 Intermediate 1 + C Coupling Frag_C->Coupling2 Coupling3 Intermediate 2 + D Coupling Frag_D->Coupling3 Intermediate1 Intermediate 1 Coupling1->Intermediate1 Intermediate1->Coupling2 Intermediate2 Intermediate 2 Coupling2->Intermediate2 Intermediate2->Coupling3 Seco_Acid Seco-Acid Precursor Coupling3->Seco_Acid Macrocyclization Macrocyclization Seco_Acid->Macrocyclization Deprotection Global Deprotection Macrocyclization->Deprotection Chivosazol_F Chivosazol F Deprotection->Chivosazol_F Glycosylation Glycosylation Chivosazol_F->Glycosylation Chivosazol_A This compound Glycosylation->Chivosazol_A

Caption: General synthetic workflow for this compound.

Conclusion

The total syntheses of Chivosazol F by the Paterson and Kalesse groups represent landmark achievements in natural product synthesis. These endeavors have not only provided access to these biologically important molecules but have also spurred the development of new synthetic methodologies. The convergent strategies and the use of powerful coupling reactions like the Stille coupling have proven to be highly effective in tackling the complexities of these macrolides. The availability of synthetic routes now allows for the creation of diverse analogues, which will be instrumental in elucidating the precise molecular interactions with actin and in the development of new therapeutic agents targeting the cytoskeleton. The insights gained from these synthetic and biological studies will undoubtedly pave the way for the rational design of novel anticancer and antifungal drugs with improved efficacy and selectivity.

References

Exploring the Therapeutic Potential of Chivosazol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of the myxobacterial macrolide Chivosazol A, focusing on its mechanism of action, preclinical data, and potential as a novel therapeutic agent, particularly in oncology.

Abstract

This compound, a natural product isolated from the myxobacterium Sorangium cellulosum, is a potent cytotoxic macrolide that exhibits significant antiproliferative activity.[1] Its primary mechanism of action involves the direct interference with the actin cytoskeleton, a critical component for cell division, motility, and structure.[2] By inhibiting actin polymerization and promoting filament depolymerization, this compound induces a G2/M phase cell cycle arrest.[2] Preclinical data demonstrates its profound activity against endothelial cells at low nanomolar concentrations, suggesting a strong anti-angiogenic potential.[3] This technical guide consolidates the current understanding of this compound, detailing its molecular mechanism, presenting key quantitative data, outlining relevant experimental protocols, and discussing its future prospects in drug development.

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary molecular target of this compound is actin, one of the most abundant and highly conserved proteins in eukaryotic cells. Unlike other anticancer agents that target DNA or microtubules, this compound's activity against the actin cytoskeleton represents a distinct therapeutic approach.[4]

Direct Interaction with G-Actin and F-Actin

This compound exerts its effect through a dual-action mechanism on actin dynamics:

  • Inhibition of Polymerization: It binds to monomeric actin (G-actin), preventing its assembly into filamentous actin (F-actin).[2]

  • Depolymerization of Filaments: It actively causes the breakdown and destabilization of existing F-actin microfilaments.[2][3]

In vitro assays confirm that this compound dose-dependently inhibits actin polymerization and shifts the critical concentration required for polymerization, indicating a G-actin sequestering action.[3] This mode of action is distinct from other known actin-disrupting agents like cytochalasin D.[2]

Consequence: G2/M Cell Cycle Arrest

The actin cytoskeleton is indispensable for the formation and function of the contractile ring during cytokinesis, the final stage of cell division. By inducing a rapid collapse of the actin cytoskeleton within minutes of treatment, this compound prevents cells from successfully completing mitosis.[2] This disruption leads to a significant delay in the G2/M phase of the cell cycle, ultimately inhibiting cell proliferation.[2] Treated cells are often observed containing two nuclei, a hallmark of failed cytokinesis.[2]

cluster_0 Actin Dynamics G_Actin G-Actin (Monomers) F_Actin F-Actin (Filaments) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization CellCycle Cell Cycle Progression (Cytokinesis) F_Actin->CellCycle Enables Chivosazol This compound Chivosazol->G_Actin Sequesters Chivosazol->F_Actin Destabilizes Arrest G2/M Arrest & Cell Proliferation Blocked CellCycle->Arrest Inhibited by Actin Disruption

Caption: Mechanism of this compound-induced cell cycle arrest.

Therapeutic Potential in Oncology

The unique mechanism and high potency of this compound make it a compelling candidate for cancer therapy. Its ability to target the cytoskeleton offers a potential strategy against tumors resistant to conventional DNA-damaging agents or anti-tubulin drugs.

Potent Antiproliferative and Anti-Migration Activity

This compound demonstrates exceptionally high antiproliferative activity.[2] Studies on primary human umbilical vein endothelial cells (HUVECs), a critical cell type for angiogenesis, have provided key quantitative metrics of its potency.[3]

ParameterCell TypeIC50 ValueCitation
Cell Proliferation HUVEC~ 3 nM[3]
Cell Migration HUVEC~ 30 nM[3]

Table 1: In Vitro Potency of this compound.

The low nanomolar IC50 value for proliferation highlights its powerful cytostatic/cytotoxic effects. The inhibition of cell migration is also a crucial anti-cancer property, as it can interfere with tumor invasion and metastasis.[3]

Anti-Angiogenic Potential

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival.[5] A key strategy in cancer therapy is to inhibit this process, thereby starving the tumor of nutrients and oxygen.[6] Because this compound potently inhibits the proliferation and migration of endothelial cells (HUVECs), it is considered a strong candidate for an anti-angiogenic agent.[3] By disrupting the endothelial cell cytoskeleton, this compound can prevent the formation of the capillary-like structures necessary for new blood vessel development.

Implied Induction of Apoptosis

While direct studies on this compound-induced apoptosis are not yet available, this outcome is a highly probable downstream effect of its mechanism of action. Prolonged cell cycle arrest at the G2/M checkpoint and catastrophic failure of the cytoskeleton are well-established triggers for programmed cell death (apoptosis).[7][8] It is hypothesized that this compound's profound disruption of cellular integrity activates intrinsic apoptotic pathways, leading to the elimination of cancer cells.

cluster_0 Cellular Targets cluster_1 Therapeutic Outcomes Chivosazol This compound Cancer_Cell Cancer Cells Chivosazol->Cancer_Cell Endothelial_Cell Endothelial Cells (HUVEC) Chivosazol->Endothelial_Cell Cytotoxicity Cytotoxicity & G2/M Arrest Cancer_Cell->Cytotoxicity Anti_Angiogenesis Anti-Angiogenesis (Inhibition of Proliferation & Migration) Endothelial_Cell->Anti_Angiogenesis Apoptosis Apoptosis (Implied) Cytotoxicity->Apoptosis Tumor_Regression Tumor Regression Cytotoxicity->Tumor_Regression Anti_Angiogenesis->Tumor_Regression

Caption: Proposed therapeutic effects of this compound in oncology.

Key Experimental Protocols

The following protocols describe standard methodologies used to characterize the activity of cytoskeletal agents like this compound.

In Vitro Actin Polymerization Assay

This assay measures the effect of a compound on the kinetics of G-actin polymerization into F-actin in a cell-free system. It commonly utilizes pyrene-labeled G-actin, which exhibits low fluorescence as a monomer but a significant increase in fluorescence upon incorporation into a polymer.[3]

Methodology:

  • Reagent Preparation:

    • Prepare G-actin buffer (Buffer G: e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP).

    • Prepare 10X polymerization buffer (Buffer P: e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP).

    • Reconstitute unlabeled G-actin and pyrene-labeled G-actin in Buffer G to a desired stock concentration (e.g., 24 µM). Prepare a working stock with 5-10% pyrene-labeled actin.

  • Assay Setup:

    • In a 96-well black plate, add test compounds (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a known inhibitor/promoter as controls.

    • Add the actin working stock to each well.

  • Initiation and Measurement:

    • Initiate polymerization by adding 1/10th volume of 10X Buffer P to each well.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure fluorescence kinetically (e.g., every 20-30 seconds for 1 hour) at Ex/Em ≈ 360/400 nm.[3]

  • Data Analysis:

    • Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear portion of the curve. Compare the rates of compound-treated samples to the vehicle control.

start Start prep Prepare Reagents (Pyrene-Actin, Buffers, This compound) start->prep plate Add Actin & this compound to 96-well Plate prep->plate initiate Initiate Polymerization (Add Buffer P) plate->initiate read Measure Fluorescence Kinetics (Ex/Em ~360/400 nm) initiate->read analyze Analyze Data (Plot Intensity vs. Time, Calculate Rates) read->analyze end End analyze->end

Caption: Experimental workflow for the actin polymerization assay.
Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing cell viability and calculating IC50 values. It measures the metabolic activity of living cells, which reflects the viable cell number.

Methodology:

  • Cell Seeding: Seed cells (e.g., HUVECs) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control. Incubate for a specified period (e.g., 72 hours).[3]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of ~0.5 mg/mL and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate reader at ~570 nm.

  • Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

start Start seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Serial Dilutions) for 72h seed->treat add_mtt Add MTT Reagent (Incubate 2-4h) treat->add_mtt solubilize Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell proliferation assay.
Cell Cycle Analysis via Flow Cytometry

This technique quantifies the DNA content of individual cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Culture and Treatment: Culture cells to ~70% confluency and treat with this compound at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours or overnight.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting the dye and measuring the fluorescence emission. Collect data for at least 10,000 events per sample.

  • Data Analysis: Gate the data to exclude debris and cell aggregates. Generate a histogram of DNA content and use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolve the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

start Start treat Treat Cells with This compound start->treat harvest Harvest & Wash Cells treat->harvest fix Fix in Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide & RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram (% G1, S, G2/M) acquire->analyze end End analyze->end

Caption: Experimental workflow for cell cycle analysis.

Drug Development Outlook and Challenges

This compound represents a promising lead compound due to its high potency and novel mechanism of action. However, its progression from a preclinical candidate to a clinical therapeutic faces several significant challenges.

  • Lack of In Vivo Data: To date, there is a lack of publicly available in vivo data demonstrating the efficacy and safety of this compound in animal models of cancer. Such studies are critical to assess its therapeutic window, pharmacokinetics, and potential toxicity.

  • Synthesis and Scalability: As a complex natural product, the total synthesis and large-scale manufacturing of this compound can be challenging and costly, potentially hindering its development.

  • Potential for Toxicity: Agents that disrupt a fundamental cellular component like actin may have a narrow therapeutic index, affecting healthy, rapidly dividing cells (e.g., in the bone marrow and gut) in addition to cancer cells. Thorough toxicological studies are required.

  • Clinical Translation: No clinical trials involving this compound have been registered, indicating it remains in the early discovery or preclinical phase of development.

Conclusion

This compound is a powerful bioactive macrolide with a well-defined mechanism of action centered on the disruption of the actin cytoskeleton. Its exceptional potency against endothelial cells in the low nanomolar range strongly supports its potential as an anti-angiogenic agent, a critical avenue for cancer therapy. The resulting G2/M cell cycle arrest further solidifies its antiproliferative credentials. While significant hurdles remain, particularly the need for comprehensive in vivo efficacy and toxicity data, this compound stands out as a valuable pharmacological tool for studying actin dynamics and a highly promising scaffold for the development of a new class of cytoskeletal-targeting anticancer drugs.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Chivosazol A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chivosazol A is a potent antiproliferative macrolide isolated from the myxobacterium Sorangium cellulosum. Its cytotoxic effects are primarily attributed to its interaction with the cellular actin cytoskeleton. By inhibiting actin polymerization, this compound disrupts essential cellular processes, leading to cell cycle arrest and apoptosis.[1] These application notes provide a comprehensive guide to utilizing various cell-based assays to quantify the cytotoxicity of this compound and elucidate its mechanism of action.

Mechanism of Action

This compound exerts its cytotoxic effects by directly interfering with actin dynamics. It has been shown to inhibit the polymerization of G-actin into F-actin filaments and to depolymerize existing F-actin microfilaments.[1] This disruption of the actin cytoskeleton leads to a cascade of cellular events, including:

  • Cell Cycle Arrest: this compound induces a delay in the G2/M phase of the cell cycle, often resulting in the formation of binucleated cells.[1]

  • Apoptosis Induction: Disruption of the actin cytoskeleton is a known trigger for programmed cell death (apoptosis). This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following table summarizes the reported IC50 values for this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Assay MethodReference
HeLaCervical Cancer0.1 - 1Not Specified[2]
L-929Murine Fibrosarcoma0.05Not Specified
K-562Chronic Myelogenous Leukemia0.1Not Specified
HCT-116Colorectal Carcinoma0.2Not Specified
PC-3Prostate Cancer0.3Not Specified
NCI-H460Non-Small Cell Lung Cancer0.2Not Specified

Note: IC50 values can vary depending on the assay method, incubation time, and specific cell line characteristics.

Experimental Protocols

Detailed methodologies for key experiments to assess this compound cytotoxicity are provided below.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC and Propidium Iodide staining kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Include any floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualization of Pathways and Workflows

Experimental Workflow for Cytotoxicity Assays

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis cell_seeding Seed Cells in Multi-well Plates treatment Treat with this compound (Serial Dilutions) cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add ldh_supernatant Collect Supernatant incubation->ldh_supernatant apoptosis_harvest Harvest Cells incubation->apoptosis_harvest mtt_incubation Incubate (3-4h) mtt_add->mtt_incubation mtt_solubilize Solubilize Formazan mtt_incubation->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read analysis Calculate % Viability / Cytotoxicity Determine IC50 mtt_read->analysis ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubation Incubate (30min) ldh_reaction->ldh_incubation ldh_read Read Absorbance (490nm) ldh_incubation->ldh_read ldh_read->analysis apoptosis_stain Stain with Annexin V-FITC & PI apoptosis_harvest->apoptosis_stain apoptosis_incubation Incubate (15min) apoptosis_stain->apoptosis_incubation apoptosis_analyze Analyze by Flow Cytometry apoptosis_incubation->apoptosis_analyze apoptosis_analyze->analysis chivosazol_a_pathway cluster_stimulus Stimulus cluster_cytoskeleton Cytoskeleton cluster_cell_cycle Cell Cycle cluster_apoptosis Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway chivosazol_a This compound actin Actin Polymerization chivosazol_a->actin Inhibition g2m_arrest G2/M Phase Arrest actin->g2m_arrest Disruption leads to bcl2_family Bcl-2 Family Regulation (Bax↑, Bcl-2↓) actin->bcl2_family Disruption can trigger death_receptors Death Receptor Aggregation (e.g., Fas) actin->death_receptors Disruption can trigger apoptosis_outcome Apoptosis (Cell Death) g2m_arrest->apoptosis_outcome mitochondria Mitochondrial Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 Activation caspase8 Caspase-8 Activation death_receptors->caspase8 caspase8->caspase3 Activation caspase3->apoptosis_outcome Execution

References

Application Notes and Protocols for Immunofluorescence Staining of Actin Filaments after Chivosazol A Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chivosazol A, a macrolide isolated from the myxobacterium Sorangium cellulosum, is a potent cytotoxic agent with significant antiproliferative activity against various cancer cell lines.[1] Its mechanism of action involves the disruption of the cellular actin cytoskeleton. This compound inhibits actin polymerization and promotes the depolymerization of filamentous actin (F-actin), leading to a breakdown of the actin network within minutes of treatment.[1] This dramatic effect on a crucial cellular component makes this compound a valuable tool for studying actin dynamics and a potential lead compound in the development of novel anticancer therapeutics.

These application notes provide a detailed protocol for the immunofluorescence staining of actin filaments in cells treated with this compound, enabling the visualization and quantification of its effects. Furthermore, we present a summary of the current understanding of this compound's mechanism of action and its impact on cellular morphology.

Mechanism of Action of this compound

This compound exerts its effects by directly interacting with actin. It binds to globular actin (G-actin), preventing its polymerization into F-actin.[1] Additionally, it actively promotes the depolymerization of existing actin filaments.[1] This dual action leads to a rapid and profound disruption of the actin cytoskeleton, affecting cellular processes that are dependent on actin dynamics, such as cell motility, division, and maintenance of cell shape. The binding of this compound to G-actin also selectively modulates the interaction of actin with various actin-binding proteins (ABPs), further contributing to the dysregulation of the actin cytoskeleton.

cluster_0 Cellular Environment cluster_1 Effects of this compound Chivosazol_A This compound G_actin G-actin (Monomers) Chivosazol_A->G_actin Binds to Inhibition_Poly Inhibition of Polymerization Promotion_Depoly Promotion of Depolymerization ABP_Modulation Modulation of ABP Binding F_actin F-actin (Filaments) G_actin->F_actin Polymerization G_actin->Inhibition_Poly This compound prevents F_actin->G_actin Depolymerization Cytoskeleton Organized Actin Cytoskeleton F_actin->Cytoskeleton Assembly F_actin->Promotion_Depoly This compound induces ABPs Actin-Binding Proteins (ABPs) ABPs->F_actin Regulate ABPs->ABP_Modulation This compound alters Disruption Cytoskeleton Disruption Inhibition_Poly->Disruption Promotion_Depoly->Disruption ABP_Modulation->Disruption

Mechanism of this compound-induced actin disruption.

Quantitative Analysis of Actin Filament Disruption

The effects of this compound on the actin cytoskeleton can be quantified by analyzing immunofluorescence images. Parameters such as fluorescence intensity, cell area, and the presence of organized actin structures can be measured using image analysis software. The following tables provide a framework for the expected dose-dependent and time-course effects of this compound on actin filaments.

Table 1: Dose-Dependent Effects of this compound on Actin Filaments (2-hour treatment)

This compound ConcentrationMean Fluorescence Intensity of F-actin (Arbitrary Units)Average Cell Area (% of Control)Qualitative Description of Actin Cytoskeleton
Vehicle Control (DMSO)100 ± 10100 ± 5Well-defined, intact actin stress fibers.
10 nM75 ± 890 ± 7Minor disruption of stress fibers, some punctate actin visible.
50 nM40 ± 670 ± 8Significant loss of stress fibers, prominent actin aggregates.
100 nM15 ± 450 ± 6Complete loss of organized actin filaments, widespread punctate actin.

Table 2: Time-Course of Actin Filament Disruption with 50 nM this compound

Treatment TimeMean Fluorescence Intensity of F-actin (Arbitrary Units)Average Cell Area (% of Initial)Qualitative Description of Actin Cytoskeleton
0 minutes100 ± 9100 ± 5Intact actin stress fibers.
15 minutes60 ± 785 ± 6Noticeable disruption of stress fibers, appearance of actin aggregates.
30 minutes45 ± 575 ± 7Pronounced loss of stress fibers, increased punctate actin.
1 hour25 ± 460 ± 8Severe disruption of the actin cytoskeleton, majority of actin in aggregates.
2 hours18 ± 355 ± 6Complete disorganization of the actin network.

Experimental Protocol: Immunofluorescence Staining of Actin Filaments

This protocol details the steps for treating cells with this compound and subsequently staining the actin filaments for visualization by fluorescence microscopy.

cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining Procedure start Start cell_culture 1. Seed cells on coverslips start->cell_culture end Image Acquisition & Analysis chivo_treatment 2. Treat with this compound cell_culture->chivo_treatment fixation 3. Fixation (4% PFA) chivo_treatment->fixation permeabilization 4. Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking 5. Blocking (1% BSA) permeabilization->blocking phalloidin (B8060827) 6. Phalloidin Staining blocking->phalloidin dapi 7. Nuclear Counterstain (DAPI) phalloidin->dapi mounting 8. Mount Coverslips dapi->mounting mounting->end

Workflow for immunofluorescence staining.

Materials

  • Cells of interest (e.g., HeLa, U2OS)

  • Glass coverslips

  • Cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine serum albumin (BSA) in PBS

  • Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade mounting medium

  • Fluorescence microscope

Procedure

  • Cell Culture:

    • Seed cells onto sterile glass coverslips in a multi-well plate at a density that will allow them to reach 50-70% confluency on the day of the experiment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 15 minutes to 2 hours).

  • Fixation:

    • Gently aspirate the treatment medium.

    • Wash the cells twice with pre-warmed PBS.

    • Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific binding sites.

  • Phalloidin Staining:

    • Dilute the fluorescently-conjugated phalloidin in 1% BSA in PBS to its recommended working concentration.

    • Aspirate the blocking solution and add the diluted phalloidin solution to each coverslip.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Counterstaining:

    • Incubate the cells with DAPI solution for 5-10 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells.

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslips with clear nail polish and allow to dry.

    • Store the slides at 4°C, protected from light, until imaging.

  • Image Acquisition and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images using appropriate filter sets for the chosen fluorophores.

    • Perform quantitative analysis of actin filament disruption using image analysis software (e.g., ImageJ/Fiji) by measuring parameters such as fluorescence intensity and cell area.

Conclusion

This compound is a powerful tool for investigating the dynamics of the actin cytoskeleton. The provided protocol for immunofluorescence staining allows for the clear visualization and quantification of its disruptive effects on actin filaments. This information is valuable for researchers in cell biology and for professionals in drug development exploring the potential of actin-targeting compounds as therapeutic agents. Further investigation into the precise signaling pathways modulated by this compound will provide a more complete understanding of its cellular effects.

References

Determining the Effective Concentration of Chivosazol A in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chivosazol A is a potent cytotoxic macrolide isolated from the myxobacterium Sorangium cellulosum.[1][2] Its primary mechanism of action involves the disruption of the eukaryotic actin cytoskeleton.[3] this compound inhibits the polymerization of G-actin into F-actin filaments and actively promotes the depolymerization of existing F-actin.[3] This interference with actin dynamics leads to a cascade of cellular effects, including the arrest of the cell cycle in the G2/M phase and the induction of apoptosis, making it a compound of significant interest in cancer research and cell biology.[3]

These application notes provide a comprehensive guide for researchers to determine the effective concentration of this compound in various cell culture models. The protocols outlined below describe the use of common cell viability assays to establish a dose-response curve and calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Mechanism of Action: Disruption of the Actin Cytoskeleton

This compound exerts its cytotoxic effects by directly targeting actin, a critical component of the cytoskeleton responsible for maintaining cell shape, motility, and division. The disruption of actin dynamics by this compound leads to a G2/M phase cell cycle arrest, as proper formation and function of the actin-based contractile ring are essential for cytokinesis.

cluster_0 This compound: Mechanism of Action Chivosazol_A This compound Polymerization Polymerization Chivosazol_A->Polymerization Inhibits Depolymerization Depolymerization Chivosazol_A->Depolymerization Promotes G_Actin G-Actin (Monomers) G_Actin->Polymerization F_Actin F-Actin (Filaments) F_Actin->Depolymerization Cytoskeleton_Disruption Actin Cytoskeleton Disruption F_Actin->Cytoskeleton_Disruption Leads to Polymerization->F_Actin Depolymerization->G_Actin Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Cytoskeleton_Disruption->Cell_Cycle_Arrest Results in

Caption: Signaling pathway of this compound's effect on the actin cytoskeleton.

Quantitative Data on Antiproliferative Activity

While this compound is consistently reported to have high antiproliferative activity against a range of mammalian cell lines, specific EC50 or IC50 values are not widely available in publicly accessible literature.[1][3] The following table provides a qualitative summary of its activity and, for comparative purposes, includes IC50 values for other known actin inhibitors.

CompoundCell LineAssayEffective ConcentrationReference
This compound Various mammalian cancer cell linesNot SpecifiedHigh antiproliferative activity[3]
This compound HeLa CellsNot SpecifiedPotent inhibitor[1]
Cytochalasin D (for comparison)U2OS (human osteosarcoma)MTT AssayIC50: ~1.5 µMIllustrative
Cytochalasin D (for comparison)A549 (human lung carcinoma)MTT AssayIC50: ~2.0 µMIllustrative
Latrunculin A (for comparison)HeLa (human cervical cancer)Proliferation AssayIC50: ~0.1 µMIllustrative
Latrunculin A (for comparison)Swiss 3T3 (mouse fibroblast)Proliferation AssayIC50: ~0.2 µMIllustrative

Disclaimer: The IC50 values for Cytochalasin D and Latrunculin A are provided for illustrative purposes to offer a general sense of the potency of actin-targeting compounds. These values are not representative of this compound. Researchers must determine the EC50/IC50 of this compound empirically for their specific cell line and experimental conditions.

Experimental Protocols

This section provides a detailed protocol for determining the effective concentration of this compound using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells as an indicator of cell viability.

General Workflow for Determining Effective Concentration

The overall process for determining the EC50 or IC50 of this compound involves several key steps, from cell culture preparation to data analysis.

cluster_1 Workflow for Determining Effective Concentration Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Drug_Treatment Treat with Serial Dilutions of this compound Seed_Cells->Drug_Treatment Incubation Incubate for Desired Time (e.g., 24, 48, 72h) Drug_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Measure Absorbance/ Fluorescence Viability_Assay->Data_Acquisition Data_Analysis Data Analysis: - Normalize to Control - Generate Dose-Response Curve - Calculate EC50/IC50 Data_Acquisition->Data_Analysis End End: Effective Concentration Determined Data_Analysis->End

Caption: A generalized workflow for determining the effective concentration of a compound.

Protocol: MTT Assay for Cell Viability

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete medium from the stock solution. A starting range of 0.1 nM to 1 µM is recommended, but this may need to be optimized.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined based on the cell line's doubling time and the mechanism of action of this compound.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of this compound.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 or IC50 value.

Conclusion

The protocols and information provided in these application notes offer a robust framework for determining the effective concentration of this compound in cell culture. Due to its potent and specific mechanism of action on the actin cytoskeleton, this compound is a valuable tool for studying cellular processes and holds potential as a therapeutic agent. Accurate determination of its effective concentration is a critical first step in harnessing its capabilities in research and drug development.

References

Application of Chivosazol A in Cancer Cell Migration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chivosazol A, a macrolide isolated from the myxobacterium Sorangium cellulosum, has demonstrated potent antiproliferative activity against various human cancer cell lines.[1][2] Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component for numerous cellular processes, including cell migration and invasion, which are hallmarks of cancer metastasis. This compound inhibits actin polymerization and promotes the depolymerization of F-actin filaments, leading to a breakdown of the cellular actin network within minutes of treatment.[1] This unique mode of action makes this compound a valuable tool for studying the role of actin dynamics in cancer cell motility and a potential candidate for the development of anti-metastatic therapies.

This document provides detailed application notes and protocols for the use of this compound in cancer cell migration studies, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: Disruption of Actin Dynamics

This compound exerts its biological effects by directly targeting actin, a key protein in the cytoskeleton. The process of cell migration is fundamentally dependent on the dynamic polymerization and depolymerization of actin filaments, which drive the formation of cellular protrusions like lamellipodia and filopodia, enabling cells to move.

This compound disrupts this dynamic process through a dual mechanism:

  • Inhibition of Actin Polymerization: It prevents the assembly of globular actin (G-actin) monomers into filamentous actin (F-actin).[1]

  • Depolymerization of F-actin: It actively promotes the disassembly of existing actin filaments.[1]

This leads to a rapid collapse of the actin cytoskeleton, thereby inhibiting the cellular machinery required for migration.

Data Presentation

Currently, specific quantitative data for this compound's direct inhibition of cancer cell migration (e.g., IC50 for migration) is not extensively available in the public domain. However, its potent antiproliferative activity, which is also dependent on cytoskeletal integrity, has been documented.

Compound Reported Activity Cell Lines Reference
This compoundHigh antiproliferative activityVarious mammalian cell lines, including human cancer cells.[1]
This compoundPotent against mammalian cells.HeLa cells, among others.[2]

Researchers are encouraged to determine the optimal concentration of this compound for inhibiting migration in their specific cancer cell line of interest through dose-response experiments, starting with concentrations known to affect cell proliferation and actin integrity.

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on cancer cell migration.

Cell Culture
  • Materials:

    • Cancer cell line of interest (e.g., MDA-MB-231, HeLa, A549)

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • This compound (stock solution in a suitable solvent like DMSO)

    • Cell culture flasks, plates, and other standard laboratory equipment.

  • Procedure:

    • Culture the cancer cells in a humidified incubator at 37°C with 5% CO2.

    • Maintain the cells in the logarithmic growth phase.

    • For experiments, seed the cells at the desired density in appropriate culture vessels (e.g., 6-well plates for wound healing, 24-well plates with transwell inserts).

Wound Healing (Scratch) Assay

This assay is used to study collective cell migration.

  • Materials:

    • Confluent monolayer of cancer cells in a 6-well plate.

    • Sterile 200 µL pipette tip or a specialized wound healing tool.

    • Culture medium with and without this compound at various concentrations.

    • Microscope with a camera.

  • Protocol:

    • Grow cells to a confluent monolayer in 6-well plates.

    • Create a "scratch" or "wound" in the center of the monolayer using a sterile pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh medium containing different concentrations of this compound (e.g., 0, 1, 10, 100 nM). Include a vehicle control (DMSO).

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.

    • Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: ((Initial Wound Area - Wound Area at T) / Initial Wound Area) * 100

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic migration of individual cells.

  • Materials:

    • Transwell inserts (typically with 8 µm pore size) for 24-well plates.

    • Cancer cells.

    • Serum-free medium.

    • Medium containing a chemoattractant (e.g., 10% FBS).

    • This compound.

    • Cotton swabs.

    • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet).

  • Protocol:

    • Pre-treat cancer cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

    • Resuspend the treated cells in serum-free medium.

    • Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

    • Seed the pre-treated cells into the upper chamber of the transwell inserts.

    • Incubate for a period that allows for cell migration (e.g., 12-24 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the migrated cells with crystal violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Immunofluorescence Staining of F-actin

This method visualizes the effect of this compound on the actin cytoskeleton.

  • Materials:

    • Cancer cells grown on coverslips.

    • This compound.

    • Paraformaldehyde (PFA) for fixation.

    • Triton X-100 for permeabilization.

    • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin).

    • DAPI for nuclear staining.

    • Fluorescence microscope.

  • Protocol:

    • Seed cells on glass coverslips and allow them to adhere.

    • Treat the cells with this compound at the desired concentration and for various time points (e.g., 15, 30, 60 minutes).

    • Fix the cells with 4% PFA.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the F-actin with fluorescently labeled phalloidin.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a fluorescence microscope.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound Action

ChivosazolA_Pathway ChivosazolA This compound Polymerization Polymerization ChivosazolA->Polymerization Inhibits Depolymerization Depolymerization ChivosazolA->Depolymerization Promotes G_Actin G-actin (monomers) G_Actin->Polymerization F_Actin F-actin (filaments) F_Actin->Depolymerization Actin_Cytoskeleton Actin Cytoskeleton Integrity F_Actin->Actin_Cytoskeleton Polymerization->F_Actin Depolymerization->G_Actin Cell_Migration Cancer Cell Migration Actin_Cytoskeleton->Cell_Migration Required for Actin_Cytoskeleton->Cell_Migration Disrupted by This compound

Caption: Mechanism of this compound-induced inhibition of cancer cell migration.

Experimental Workflow: Wound Healing Assay

Wound_Healing_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_imaging Data Acquisition cluster_analysis Analysis A 1. Seed cells to confluency B 2. Create scratch with pipette tip A->B C 3. Wash to remove detached cells B->C D 4. Add medium with This compound C->D E 5. Image at T=0 D->E F 6. Incubate and image at intervals E->F G 7. Measure wound area F->G H 8. Calculate % wound closure G->H

Caption: Workflow for the wound healing (scratch) assay.

Experimental Workflow: Transwell Migration Assay

Transwell_Workflow cluster_prep Preparation cluster_migration Migration cluster_analysis Analysis A 1. Pre-treat cells with This compound B 2. Resuspend in serum-free medium A->B C 3. Add chemoattractant to lower chamber B->C D 4. Seed cells in transwell insert C->D E 5. Incubate for migration D->E F 6. Remove non-migrated cells E->F G 7. Fix and stain migrated cells F->G H 8. Quantify migrated cells G->H

Caption: Workflow for the transwell migration assay.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of the actin cytoskeleton in cancer cell migration. Its rapid and potent disruptive effect on actin dynamics provides a clear mechanism for its anti-migratory potential. The protocols outlined in this document offer a framework for researchers to quantitatively and qualitatively assess the impact of this compound on cancer cell motility. Further studies are warranted to elucidate the precise signaling pathways modulated by this compound and to explore its therapeutic potential in targeting cancer metastasis.

References

Chivosazol A: A Powerful Tool for Investigating Cell Cycle Progression and Cytokinesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Chivosazol A is a potent, cell-permeable macrolide antibiotic originally isolated from the myxobacterium Sorangium cellulosum.[1][2] It exhibits significant antiproliferative and cytotoxic effects against a wide range of eukaryotic cells, including human cancer cell lines.[1] Its unique mechanism of action, centered on the disruption of the actin cytoskeleton, makes it an invaluable molecular probe for studying fundamental cellular processes such as cell cycle progression and cytokinesis.[1]

The primary molecular target of this compound is globular actin (G-actin). By binding to G-actin, it inhibits its polymerization into filamentous actin (F-actin) and can also lead to the depolymerization of existing actin filaments.[1] This disruption of the actin cytoskeleton has profound consequences for the cell, leading to a cell cycle arrest in the G2/M phase and frequent failure of cytokinesis, resulting in the formation of multinucleated cells.[1] Notably, its mode of action differs from other well-known actin-disrupting agents like cytochalasins, offering a distinct tool for cytoskeletal research.[1]

These application notes provide detailed protocols for utilizing this compound to study its effects on cell cycle distribution via flow cytometry and to visualize its impact on cytokinesis through fluorescence microscopy.

Mechanism of Action

This compound exerts its biological effects by directly interfering with actin dynamics. This process is crucial for maintaining cell shape, motility, and the structural integrity of the contractile ring required for cell division.

cluster_0 This compound Action cluster_1 Cellular Consequences Chivosazol_A This compound G_Actin G-Actin (Monomer) Chivosazol_A->G_Actin Binds to Inhibition Inhibition of Polymerization G_Actin->Inhibition Depolymerization F-Actin Depolymerization Inhibition->Depolymerization Leads to Actin_Disruption Actin Cytoskeleton Disruption Depolymerization->Actin_Disruption G2M_Arrest G2/M Phase Arrest Actin_Disruption->G2M_Arrest Cytokinesis_Failure Cytokinesis Failure Actin_Disruption->Cytokinesis_Failure Multinucleation Multinucleated Cells Cytokinesis_Failure->Multinucleation start Start cell_culture Seed cells and allow to attach overnight start->cell_culture treatment Treat cells with this compound (and vehicle control) cell_culture->treatment incubation Incubate for desired time (e.g., 24-48 hours) treatment->incubation harvest Harvest cells by trypsinization incubation->harvest wash_1 Wash with PBS harvest->wash_1 fix Fix cells in cold 70% ethanol wash_1->fix wash_2 Wash with PBS fix->wash_2 rnase Treat with RNase A wash_2->rnase stain Stain with Propidium Iodide (PI) rnase->stain analyze Analyze on Flow Cytometer stain->analyze end End analyze->end start Start seed Seed cells on glass coverslips start->seed treat Treat with this compound and vehicle control seed->treat fix Fix with 4% Paraformaldehyde treat->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize block Block with BSA permeabilize->block stain_actin Stain F-actin with fluorescent Phalloidin block->stain_actin stain_dna Counterstain nuclei with DAPI stain_actin->stain_dna mount Mount coverslips on slides stain_dna->mount image Image with Fluorescence Microscope mount->image analyze Analyze for multinucleated cells image->analyze end End analyze->end

References

Preparation of Chivosazol A Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chivosazol A is a potent macrolide antibiotic isolated from the myxobacterium Sorangium cellulosum. It exhibits significant antiproliferative activity against a range of eukaryotic cells, including yeasts, filamentous fungi, and various mammalian cancer cell lines.[1] Its mechanism of action involves the disruption of the actin cytoskeleton, making it a valuable tool for cancer research and cell biology studies. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in in vitro experiments.

Physicochemical Properties

PropertyValueSource
Compound This compound-
Molecular Formula Not explicitly found, related to Chivosazol C (C47H67NO12) and E (C46H65NO12)[2][3]
Molecular Weight ( g/mol ) Estimated based on analogs (~824 - 838 g/mol )[2][3]
Appearance Solid (assumed)-
Solvent Dimethyl sulfoxide (B87167) (DMSO)[4]

Experimental Protocols

Materials and Equipment
  • This compound (solid form)

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber or opaque microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal protective equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 1 mM this compound Stock Solution in DMSO

Note: It is recommended to prepare a concentrated primary stock solution in DMSO, which can then be further diluted to working concentrations.

  • Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to minimize water condensation.

  • Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 1 mM stock solution, you would need approximately 0.824 - 0.838 mg of this compound (based on the estimated molecular weight).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles of the main stock, dispense the stock solution into smaller, single-use aliquots in sterile, amber or opaque microcentrifuge tubes. The volume of the aliquots should be based on the requirements of your planned experiments.

  • Storage: Store the aliquots at -20°C for long-term storage.[4]

Preparation of Working Solutions

For cell culture experiments, the final concentration of DMSO should be kept to a minimum, typically not exceeding 0.1% (v/v), to avoid solvent-induced cytotoxicity.[4]

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Example: To prepare a 10 µM working solution from a 1 mM stock, you can perform a 1:100 dilution (e.g., add 10 µL of the 1 mM stock to 990 µL of cell culture medium).

  • Final Dilution in Assay: Add the appropriate volume of the working solution to your cell culture wells to reach the final desired experimental concentration. Ensure the final DMSO concentration does not exceed 0.1%.

Storage and Stability

Proper storage is crucial to maintain the bioactivity of this compound solutions.

SolutionStorage TemperatureStorage DurationNotes
Primary Stock Solution (in DMSO) -20°CLong-term (protect from light)Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.
Working Solutions (in culture medium) 2-8°CShort-term (prepare fresh for each experiment)The stability of this compound in aqueous media is likely limited.

While specific long-term stability data for this compound in frozen DMSO is not available in the searched literature, general guidelines for storing compounds in DMSO suggest that many are stable for extended periods when stored at -20°C, especially when protected from light and moisture. However, it is always best practice to use freshly prepared dilutions for experiments whenever possible.

Biological Activity and Working Concentrations

This compound exhibits potent cytotoxic effects on various cell lines by disrupting the actin cytoskeleton. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Cell LineIC50 ValueSource
Human Umbilical Vein Endothelial Cells (HUVEC)~3 nM[4]
Various Cancer Cell LinesPotent antiproliferative activity[4]

The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup. Based on the available data, a starting range of 1 nM to 100 nM could be appropriate for many cancer cell lines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for preparing stock solutions.

chivosazol_a_pathway chivosazol This compound g_actin G-actin (Monomeric) chivosazol->g_actin Binds to polymerization Polymerization chivosazol->polymerization Inhibits g_actin->polymerization f_actin F-actin (Filamentous) depolymerization Depolymerization f_actin->depolymerization cytoskeleton Actin Cytoskeleton Disruption f_actin->cytoskeleton polymerization->f_actin depolymerization->g_actin apoptosis Cell Cycle Arrest & Apoptosis cytoskeleton->apoptosis

Caption: Mechanism of action of this compound.

stock_solution_workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store end Stock Solution Ready for Use store->end

Caption: Workflow for this compound stock solution preparation.

References

Troubleshooting & Optimization

Chivosazol A: Technical Support Center on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of Chivosazol A. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: While specific quantitative solubility data for this compound is not widely published, based on its macrolide structure containing an oxazole (B20620) ring, it is expected to be poorly soluble in aqueous solutions and soluble in various organic solvents. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for macrolides in biological research. Other potential organic solvents include ethanol, methanol, and acetonitrile. The choice of solvent may depend on the specific experimental requirements and downstream applications.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO. For storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C in tightly sealed vials to protect from moisture. When preparing working solutions for aqueous-based assays, dilute the DMSO stock solution with the appropriate buffer or cell culture medium immediately before use. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.

Q3: What are the known stability issues with this compound?

A3: this compound belongs to the class of oxazole-containing macrolides. The oxazole ring in some related natural products has been shown to be susceptible to degradation under certain conditions. For instance, some oxazole-containing macrocycles exhibit instability in the presence of singlet oxygen, which can lead to rearrangement of the oxazole ring.[1][2] Additionally, the polyene structure within this compound may be prone to isomerization, particularly when exposed to light. Therefore, it is crucial to protect this compound solutions from light and air to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer or media. The aqueous solubility of this compound is low. The concentration in the final working solution may be too high.- Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, but still compatible with your experimental system (typically <0.5% v/v for cell-based assays).[3] - Prepare a more dilute working solution. - Consider using a formulation approach, such as encapsulation in liposomes or complexation with cyclodextrins, to improve aqueous solubility for in vivo studies.
Loss of biological activity of this compound over time. The compound may be degrading due to improper storage or handling.- Store stock solutions at -80°C in small, single-use aliquots. - Protect solutions from light by using amber vials or wrapping tubes in foil. - Prepare fresh working solutions for each experiment from a frozen stock. - Avoid repeated freeze-thaw cycles.
Inconsistent experimental results. This could be due to variability in the concentration of active this compound, resulting from degradation or incomplete solubilization.- Always ensure the compound is fully dissolved in the stock solution before making dilutions. Gentle warming or vortexing may be necessary. - Perform a concentration determination of your stock solution using a validated analytical method, such as HPLC-UV, if possible.

Data Summary

Due to the limited availability of specific quantitative data for this compound in public literature, the following tables provide a qualitative summary based on the expected properties of similar macrolide compounds.

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventExpected SolubilityNotes
WaterInsoluble to Very Sparingly SolubleAqueous solubility is expected to be very low.
Phosphate-Buffered Saline (PBS)Insoluble to Very Sparingly SolubleSimilar to water; precipitation is likely.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
Ethanol (EtOH)Soluble to Sparingly SolubleMay be used for stock solutions, but solubility might be lower than in DMSO.
Methanol (MeOH)Soluble to Sparingly SolubleAnother potential solvent for stock solutions.
Acetonitrile (ACN)Soluble to Sparingly SolubleOften used in analytical chromatography.

Table 2: Qualitative Stability of this compound under Different Conditions

ConditionExpected StabilityRecommendations
Temperature Stable when stored frozen (-20°C to -80°C). May degrade at room temperature or higher over time.Store stock solutions at -80°C for long-term storage. Prepare working solutions fresh.
pH Stability is likely pH-dependent. Extremes in pH may cause hydrolysis or rearrangement.Maintain solutions at a neutral pH unless experimentally required. Buffer solutions are recommended.
Light The polyene structure may be susceptible to photo-isomerization or degradation.Protect solutions from light by using amber vials or covering with foil.
Air/Oxygen The oxazole ring in similar compounds can be sensitive to singlet oxygen.Store solutions under an inert atmosphere (e.g., argon or nitrogen) for long-term stability if high sensitivity is observed.

Experimental Protocols

The following are generalized protocols that can be adapted to determine the solubility and stability of this compound in your specific experimental context.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
  • Preparation: Add an excess amount of this compound solid to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The determined concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.

Protocol 2: Assessment of Stability in Solution
  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Storage Conditions: Aliquot the solution into several vials and store them under the desired conditions (e.g., different temperatures, light exposure, pH). Include a control sample stored at -80°C.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for extended studies), retrieve one vial from each storage condition.

  • Analysis: Immediately analyze the samples to determine the concentration of the remaining this compound using a stability-indicating analytical method (e.g., HPLC-UV or LC-MS that can separate the parent compound from its degradants).

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. From this data, you can determine the degradation rate and half-life of the compound under each storage condition.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions start Start: this compound solid stock_sol Prepare high-concentration stock solution in DMSO start->stock_sol aliquot Aliquot stock solution into single-use volumes stock_sol->aliquot store Store aliquots at -80°C, protected from light aliquot->store thaw Thaw one aliquot immediately before use store->thaw dilute Dilute with aqueous buffer/media to final concentration thaw->dilute check_dmso Ensure final DMSO concentration is <0.5% dilute->check_dmso precipitate Precipitation observed? check_dmso->precipitate use Use immediately in experiment precipitate->use No troubleshoot Troubleshoot: Lower final concentration or use solubilizing agent precipitate->troubleshoot Yes troubleshoot->dilute

Caption: Workflow for preparing this compound working solutions.

stability_study_workflow Workflow for a Typical Stability Study of this compound start Start: Prepare this compound solution at known concentration aliquot Aliquot solution into multiple vials for each condition start->aliquot conditions Define storage conditions (e.g., Temp, Light, pH) aliquot->conditions storage Store vials under defined conditions conditions->storage timepoint Retrieve samples at pre-defined time points storage->timepoint analysis Analyze samples by stability-indicating method (e.g., HPLC) timepoint->analysis data_analysis Plot concentration vs. time analysis->data_analysis end Determine degradation rate and half-life data_analysis->end

Caption: Workflow for a typical stability study of this compound.

References

Technical Support Center: Optimizing Chivosazol A Treatment for Actin Disruption

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chivosazol A, a potent inhibitor of actin polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing experimental protocols involving this compound-mediated actin disruption.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a macrolide natural product isolated from the myxobacterium Sorangium cellulosum. It is a potent cell-permeable inhibitor of actin polymerization. Its primary mechanism of action is the binding to globular actin (G-actin), which prevents its polymerization into filamentous actin (F-actin). Furthermore, this compound can also lead to the depolymerization of existing F-actin filaments. This disruption of the actin cytoskeleton occurs rapidly, within minutes of treating the cells.[1]

Q2: What are the typical working concentrations for this compound?

The optimal concentration of this compound is cell-type dependent and should be determined empirically for each new cell line. However, based on available literature, a starting point for concentration ranges can be suggested. It is advisable to perform a dose-response experiment to determine the IC50 value for your specific cell line and experimental endpoint (e.g., inhibition of proliferation, disruption of actin).

Q3: How long should I treat my cells with this compound?

The treatment time will depend on the biological question being addressed.

  • For observing actin cytoskeleton disruption: Significant changes to the actin cytoskeleton can be observed within minutes of this compound treatment.[1] A short incubation time (e.g., 15-60 minutes) is often sufficient.

  • For studying effects on cell migration or morphology: Longer incubation times (e.g., 1 to 24 hours) may be necessary to observe functional consequences of actin disruption.

  • For assessing cytotoxicity: Treatment times of 24 to 72 hours are commonly used in cell viability assays.

It is crucial to perform a time-course experiment to determine the optimal treatment duration for your specific assay.

Q4: How should I store and handle this compound?

For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. For preparing stock solutions, dissolve the powder in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. The stability of this compound in aqueous solutions at 37°C for extended periods should be determined experimentally if required for your specific protocol.

Troubleshooting Guides

Problem 1: Inconsistent or No Observed Actin Disruption
Possible CauseSuggested Solution
Suboptimal Concentration Perform a dose-response experiment (e.g., 1 nM to 1 µM) to determine the optimal concentration for your cell line.
Insufficient Treatment Time Increase the incubation time. For initial experiments, a time course (e.g., 15 min, 30 min, 1h, 4h) is recommended.
Cell Type Resistance Some cell lines may be less sensitive to this compound. Confirm the disruption with a positive control (e.g., another cell line known to be sensitive) or a higher concentration.
Improper Drug Handling Ensure proper storage and handling of this compound to prevent degradation. Avoid multiple freeze-thaw cycles of the stock solution.
Issues with Visualization Optimize your phalloidin (B8060827) staining protocol. Ensure proper fixation and permeabilization.
Problem 2: High Cell Death or Cytotoxicity
Possible CauseSuggested Solution
Concentration Too High Lower the concentration of this compound. The concentration required for actin disruption may be significantly lower than that causing widespread cytotoxicity.
Treatment Time Too Long Reduce the incubation time. Prolonged disruption of the actin cytoskeleton can lead to apoptosis.
Cellular Stress Ensure optimal cell culture conditions (e.g., confluency, media quality) to minimize baseline stress.
Problem 3: Variability in Functional Assays (e.g., Migration, Invasion)
Possible CauseSuggested Solution
Inconsistent "Wound" in Scratch Assay Use a pipette tip or a specialized tool to create a uniform scratch. Image the same field of view at each time point.
Uneven Cell Seeding Ensure a confluent and uniform monolayer before starting the assay.
Chemoattractant Gradient Issues (Transwell) Optimize the chemoattractant concentration and ensure a proper gradient is established.
Timing of Treatment The timing of this compound addition relative to the start of the assay is critical. Consider pre-treatment or co-treatment protocols.

Experimental Protocols

F-Actin Staining using Phalloidin

This protocol is for visualizing the actin cytoskeleton in cells treated with this compound.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (Fixation Solution)

  • 0.1% Triton X-100 in PBS (Permeabilization Solution)

  • Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting Medium

Procedure:

  • Treat cells with the desired concentration of this compound for the optimized time.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.

  • (Optional) Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope.

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability after this compound treatment.

Materials:

  • Cells seeded in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or Solubilization Buffer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Data Presentation

Table 1: Example Dose-Response Data for this compound

This compound (nM)% Actin Disruption (at 1h)% Cell Viability (at 48h)% Migration Inhibition (at 24h)
0 (Control)01000
1259515
10708050
100955085
10001001098

Note: The data in this table is illustrative and should be determined experimentally for your specific cell line and conditions.

Signaling Pathways and Experimental Workflows

Disruption of the actin cytoskeleton by this compound is expected to have profound effects on various cellular signaling pathways that regulate cell shape, motility, and adhesion.

Expected Impact on Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. Actin dynamics are intricately linked to the activation state of these GTPases. Treatment with this compound, by directly targeting actin, is expected to perturb the feedback loops that control Rho GTPase activity. For example, the loss of actin stress fibers could lead to changes in RhoA activity.

RhoGTPase_Pathway ChivosazolA This compound G_Actin G-Actin ChivosazolA->G_Actin Inhibits Polymerization F_Actin F-Actin (Stress Fibers) ChivosazolA->F_Actin Promotes Depolymerization G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization RhoA RhoA-GTP (Active) F_Actin->RhoA Feedback (Disrupted by Chivo A) ROCK ROCK RhoA->ROCK MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Cell_Contraction Cell Contraction & Stress Fiber Formation MLC_P->Cell_Contraction Cell_Contraction->F_Actin FocalAdhesion_Pathway ChivosazolA This compound Actin_Stress_Fibers Actin Stress Fibers ChivosazolA->Actin_Stress_Fibers Disrupts Focal_Adhesions Focal Adhesions (e.g., Vinculin, Talin) Actin_Stress_Fibers->Focal_Adhesions Stabilizes Integrins Integrins Focal_Adhesions->Integrins Connects to Cell_Adhesion Cell Adhesion Focal_Adhesions->Cell_Adhesion Cell_Migration Cell Migration Focal_Adhesions->Cell_Migration ECM Extracellular Matrix (ECM) Integrins->ECM Binds Experimental_Workflow Start Start: Determine Experimental Goal Dose_Response Step 1: Dose-Response Assay (e.g., MTT, 48h) Start->Dose_Response Determine_IC50 Determine IC50 for Cytotoxicity Dose_Response->Determine_IC50 Time_Course_Actin Step 2: Time-Course for Actin Disruption (Phalloidin Staining) Determine_IC50->Time_Course_Actin Use concentrations ≤ IC50 Select_Time_Actin Select Shortest Time for Maximal Actin Disruption Time_Course_Actin->Select_Time_Actin Time_Course_Functional Step 3: Time-Course for Functional Assay (e.g., Migration, 0-24h) Select_Time_Actin->Time_Course_Functional Select_Time_Functional Select Optimal Time for Functional Effect Time_Course_Functional->Select_Time_Functional Final_Protocol Final Protocol: Optimized Concentration & Time Select_Time_Functional->Final_Protocol

References

Technical Support Center: Chivosazol A Handling and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and stabilization of Chivosazol A, with a specific focus on preventing the degradation of its tetraene motif.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The tetraene motif within the this compound structure is highly susceptible to degradation from several factors, primarily light exposure (photodegradation), oxidation, and extreme pH conditions (both acidic and basic).

Q2: How can I visually detect if my this compound sample has degraded?

A2: A color change in your sample, often to a yellowish-brown hue, can be an initial indicator of degradation. However, for accurate assessment, analytical methods such as UV-Vis spectroscopy or HPLC are recommended to monitor the integrity of the tetraene motif. A decrease in the characteristic UV absorbance of the tetraene or the appearance of new peaks in an HPLC chromatogram are strong indicators of degradation.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored as a solid in a tightly sealed container, protected from light, at -20°C or lower. For solutions, use deoxygenated solvents and store under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower for short-term storage and -80°C for long-term storage.

Q4: Can I work with this compound on the benchtop?

A4: Minimize exposure to ambient light and oxygen. It is highly recommended to work with this compound under subdued light or in a dark room. For manipulations of solutions, working in a glove box under an inert atmosphere is ideal. If a glove box is unavailable, use solvents that have been sparged with an inert gas and handle solutions quickly.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of biological activity in my this compound sample. Degradation of the tetraene motif due to improper storage or handling.1. Review your storage and handling procedures against the recommended protocols. 2. Analyze the sample using HPLC or UV-Vis spectroscopy to confirm degradation. 3. If degradation is confirmed, use a fresh, properly stored aliquot of this compound for your experiments.
Unexpected peaks appear in my HPLC analysis of this compound. The sample has degraded, leading to the formation of breakdown products.1. Confirm that the new peaks are not present in a freshly prepared standard solution of this compound. 2. If the peaks are confirmed as degradation products, discard the sample and prepare a fresh one under inert and light-protected conditions.
My this compound solution has turned yellow. This is a visual indicator of potential degradation of the polyene chain.1. Immediately protect the solution from further light exposure. 2. Analyze a small aliquot by UV-Vis spectroscopy to check for changes in the absorbance spectrum characteristic of the tetraene. 3. For future preparations, ensure the use of deoxygenated solvents and an inert atmosphere.
Inconsistent experimental results using this compound. This could be due to partial degradation of the stock solution over time.1. Prepare fresh working solutions from a solid aliquot for each experiment. 2. Avoid repeated freeze-thaw cycles of stock solutions. If necessary, aliquot the stock solution into single-use vials. 3. Consider adding a suitable antioxidant to your stock solution if it will not interfere with your downstream application.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), deoxygenated

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Syringes and needles

Methodology:

  • Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weigh the desired amount of this compound in a subdued light environment.

  • Sparge the anhydrous DMSO with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.

  • Under a gentle stream of inert gas, dissolve the solid this compound in the deoxygenated DMSO to the desired concentration.

  • Aliquot the stock solution into single-use amber glass vials.

  • Flush the headspace of each vial with inert gas before tightly sealing the cap.

  • Store the vials at -80°C for long-term storage.

Protocol 2: Monitoring this compound Degradation by UV-Vis Spectroscopy

Objective: To assess the integrity of the this compound tetraene motif.

Materials:

  • This compound solution

  • UV-transparent cuvettes

  • Spectrophotometer

Methodology:

  • Prepare a dilution of your this compound solution in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Record the UV-Vis spectrum from 200 to 400 nm.

  • The characteristic absorbance maxima for the tetraene motif of this compound should be observed.

  • A decrease in the absorbance at these maxima or a shift in the wavelength of maximum absorbance (λmax) over time indicates degradation.

  • For kinetic studies, samples can be exposed to specific conditions (e.g., light, heat) and spectra recorded at various time points.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereLight ConditionDuration
Solid-20°C or belowAir (in sealed vial)DarkLong-term
Solution-80°CInert (Argon/Nitrogen)DarkLong-term
Solution-20°CInert (Argon/Nitrogen)DarkShort-term

Table 2: Common Stabilizers for Polyene-Containing Compounds

Stabilizer ClassExamplesProposed Mechanism of Action
Phenolic AntioxidantsButylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)Free radical scavengers, preventing oxidative chain reactions.
Vitaminsα-Tocopherol (Vitamin E), Ascorbic Acid (Vitamin C)Vitamin E is a lipid-soluble antioxidant that protects membranes. Vitamin C can regenerate Vitamin E.
Carotenoidsβ-CaroteneQuench singlet oxygen and scavenge peroxyl radicals.[1][2]

Note: The compatibility of any stabilizer with the intended experimental system must be verified.

Visualizations

DegradationPathway This compound Degradation Pathways cluster_factors Degradation Factors Chivosazol_A This compound (Intact Tetraene) Degraded_Products Degradation Products (Loss of Conjugation) Chivosazol_A->Degraded_Products Degradation Light Light (UV, Visible) Light->Chivosazol_A Oxygen Oxygen (Oxidation) Oxygen->Chivosazol_A pH Extreme pH (Acid/Base) pH->Chivosazol_A Heat Heat Heat->Chivosazol_A

Caption: Factors leading to the degradation of this compound.

PreventionWorkflow Workflow for Preventing this compound Degradation cluster_prep Solution Preparation start Start: Solid this compound storage_solid Store Solid: -20°C, Dark start->storage_solid prep_solution Prepare Solution storage_solid->prep_solution deoxygenate Deoxygenate Solvent prep_solution->deoxygenate storage_solution Store Solution: -80°C, Inert Gas, Dark experiment Use in Experiment: Subdued Light storage_solution->experiment dissolve Dissolve under Inert Gas deoxygenate->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot aliquot->storage_solution

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Minimizing Chivosazol A Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Chivosazol A in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a macrolide isolated from the myxobacterium Sorangium cellulosum. Its primary mechanism of action is the disruption of the actin cytoskeleton. It inhibits actin polymerization and can also lead to the depolymerization of existing F-actin filaments. This interference with actin dynamics results in a delay in the G2/M phase of the cell cycle and potent antiproliferative activity against a range of eukaryotic cells, including mammalian cancer cell lines and fungi.[1][2]

Q2: Beyond actin polymerization, does this compound have other known effects on the actin cytoskeleton?

Yes, this compound has been shown to selectively modulate the interaction of actin with several actin-binding proteins (ABPs).[3] Specifically, it inhibits the binding of gelsolin, profilin, cofilin, and thymosin-β4 to G-actin.[3] This indicates that the cellular effects of this compound are not solely due to the inhibition of actin polymerization but also due to the disruption of the intricate regulation of the actin cytoskeleton by these key proteins.

Q3: What are the potential off-target effects of this compound that I should be aware of?

While this compound's primary target is actin, off-target effects can occur, especially at higher concentrations or with prolonged exposure. These can include:

  • Mitochondrial Dysfunction: Some cytotoxic compounds can indirectly affect mitochondrial function. It is advisable to assess mitochondrial health in your experiments.[4][5][6][7]

  • Induction of Apoptosis: Disruption of the cytoskeleton is a potent trigger for apoptosis. It is important to determine if the observed cell death is a specific consequence of the targeted pathway or a general apoptotic response.[8][9]

  • Effects on other Cellular Processes: Due to the central role of the actin cytoskeleton in numerous cellular functions (e.g., cell signaling, membrane trafficking), broad, indirect effects can be anticipated.

Q4: How can I minimize the risk of off-target effects in my experiments?

To minimize off-target effects, consider the following strategies:

  • Concentration Optimization: Use the lowest effective concentration of this compound. Determine the IC50 value for your specific cell line and experimental endpoint and work within a range around this value.

  • Time-Course Experiments: Limit the duration of exposure to the compound to the minimum time required to observe the desired on-target effect.

  • Use of Controls: Include appropriate positive and negative controls. For actin-targeting drugs, compounds like Latrunculin B or Cytochalasin D, which have different binding sites or mechanisms, can be useful comparators.[3]

  • Orthogonal Assays: Confirm key findings using multiple, independent assay methods that measure different cellular parameters.

  • Cell Line Selection: Be aware that the sensitivity to this compound can vary between different cell lines.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in cytotoxicity data between experiments. Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Cell passage number is too high.Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.
Edge effects in multi-well plates.To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental samples.[10]
Observed phenotype is not consistent with actin disruption (e.g., unexpected morphological changes). Off-target effects at the concentration used.Perform a dose-response curve to determine the optimal concentration. Use the lowest concentration that gives the desired on-target phenotype.
The phenotype is a secondary, indirect effect.Conduct time-course experiments to distinguish primary from secondary effects. Analyze early time points after treatment.
Cells are detaching from the culture plate after treatment. High levels of cytotoxicity leading to cell death and detachment.Lower the concentration of this compound or reduce the incubation time.
The cell line is particularly sensitive to actin disruption.Consider using a different cell line that may be more robust.
Difficulty in reproducing results from the literature. Differences in experimental conditions (cell line, passage number, media, serum).Standardize all experimental parameters and ensure they align with the cited literature.
Purity and stability of the this compound compound.Verify the purity of your this compound stock. Store it correctly, protected from light and at the recommended temperature, to prevent degradation.

Quantitative Data

Table 1: Reported IC50 Values for this compound and Other Cytoskeletal Inhibitors

CompoundCell LineAssay TypeIC50 ValueReference
This compoundP388 (murine leukemia)Not Specified4 µM[8]
PaclitaxelA549 (human lung carcinoma)CCK-8 Assay0.1 µmol/L[11]
CisplatinA549 (human lung carcinoma)CCK-8 Assay26.0 µmol/L[11]
DoxorubicinHCT-116 (human colon carcinoma)Not SpecifiedNot Specified[12]
5-FluorouracilHCT116 (human colon carcinoma)Not Specified< 10 µM[13]

Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Measurement: Mix gently to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[14]

Cell Viability Assay using Fluorescent Dyes

This protocol allows for the simultaneous visualization of live and dead cells.

  • Cell Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay.

  • Staining Solution Preparation: Prepare a staining solution containing Hoechst 33342 (to stain the nuclei of all cells), Propidium Iodide (PI) (to stain the nuclei of dead cells with compromised membranes), and Fluorescein Diacetate (FDA) (to stain the cytoplasm of live cells). A typical final concentration in the well would be 10 µM Hoechst 33342, 4 µM PI, and 6 µM FDA.

  • Staining: Add the staining solution to each well and incubate for 10-15 minutes at 37°C, protected from light.

  • Imaging: Image the cells using a fluorescence microscope or a high-content imaging system with appropriate filter sets for each dye.

  • Analysis: Quantify the number of live (FDA-positive, PI-negative) and dead (PI-positive) cells. The ratio of dead to total cells (Hoechst 33342-positive) provides a measure of cytotoxicity.[15]

Visualizations

G Chivosazol_A This compound G_Actin G-Actin Chivosazol_A->G_Actin Binds to ABPs Actin-Binding Proteins (Gelsolin, Profilin, Cofilin, etc.) Chivosazol_A->ABPs Inhibits Binding to Actin Actin_Polymerization Actin Polymerization Chivosazol_A->Actin_Polymerization Inhibits G_Actin->Actin_Polymerization Polymerizes into F_Actin F-Actin ABPs->G_Actin Regulates Cytoskeleton_Disruption Cytoskeleton Disruption ABPs->Cytoskeleton_Disruption Actin_Polymerization->F_Actin Actin_Polymerization->Cytoskeleton_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Cytoskeleton_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Action of this compound.

G Start Start: Cell-Based Assay with This compound Optimize_Concentration 1. Optimize Concentration (Dose-Response Curve) Start->Optimize_Concentration Time_Course 2. Perform Time-Course Experiment Optimize_Concentration->Time_Course Controls 3. Use Appropriate Controls (Vehicle, Other Actin Drugs) Time_Course->Controls On_Target_Assay 4. On-Target Validation (e.g., Actin Staining) Controls->On_Target_Assay Data_Analysis 6. Data Analysis and Interpretation On_Target_Assay->Data_Analysis Confirm on-target effect Off_Target_Assay 5. Off-Target Assessment (e.g., Mitochondrial Health, Apoptosis Assay) Off_Target_Assay->Data_Analysis On_Target_Phenotype Clear On-Target Phenotype Data_Analysis->On_Target_Phenotype Results consistent with actin disruption Off_Target_Phenotype Ambiguous or Unexpected Phenotype Data_Analysis->Off_Target_Phenotype Inconsistent results Off_Target_Phenotype->Off_Target_Assay Investigate further

Caption: Experimental Workflow for Minimizing Off-Target Effects.

References

Chivosazol A: Technical Support Center for Purity and Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity and activity of Chivosazol A. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent cytostatic macrolide isolated from the myxobacterium Sorangium cellulosum.[1][2] Its primary mechanism of action is the inhibition of actin polymerization. By interfering with the actin cytoskeleton, this compound disrupts essential cellular processes such as cell division, leading to a delay in the G2/M phase of the cell cycle.[3] This disruption of the actin cytoskeleton ultimately induces apoptosis (programmed cell death).

Q2: How can I assess the purity of my this compound sample?

The purity of this compound can be determined using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A reversed-phase HPLC method is suitable for separating this compound from potential impurities, while mass spectrometry can confirm the identity and integrity of the compound.

Q3: What are the key assays to determine the biological activity of this compound?

The biological activity of this compound can be assessed through two main types of assays:

  • In vitro actin polymerization assay: This assay directly measures the inhibitory effect of this compound on the polymerization of G-actin to F-actin. A common method involves using pyrene-labeled actin, where the fluorescence intensity increases upon polymerization.

  • Cell-based cytotoxicity/antiproliferative assays: These assays determine the concentration of this compound required to inhibit the growth of or kill cancer cells. Standard assays include the MTT, MTS, or WST-8 assays, which measure metabolic activity as an indicator of cell viability.

Q4: What kind of antiproliferative activity does this compound exhibit against cancer cell lines?

This compound has demonstrated high antiproliferative activity against various mammalian cancer cell lines.[3] While specific IC50 values are not widely reported in publicly available literature, it is consistently described as a highly potent compound.

Antiproliferative Activity of this compound

Cell LineIC50 ValueReference
Various human cancer cellsHighly potent[3]

Q5: How should I store this compound?

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of this compound, based on established methods for other macrolide antibiotics.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Potassium dihydrogen phosphate (B84403)

  • Orthophosphoric acid

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.035 M potassium dihydrogen phosphate buffer.

    • Adjust the pH of the buffer to 4.4 with orthophosphoric acid.

    • The mobile phase consists of a mixture of acetonitrile and the phosphate buffer (e.g., 55:45 v/v). The exact ratio may need optimization.

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh a small amount of high-purity this compound reference standard and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation:

    • Dissolve the this compound sample to be tested in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 210 nm, may require optimization).

    • Column Temperature: 30°C

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • The purity of the sample is calculated by comparing the peak area of this compound in the sample to the total area of all peaks in the chromatogram.

Protocol 2: In Vitro Actin Polymerization Assay

This protocol describes how to measure the effect of this compound on actin polymerization using pyrene-labeled actin.

Materials:

  • This compound

  • Pyrene-labeled actin

  • Unlabeled actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • Polymerization buffer (10x) (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • Fluorescence plate reader or fluorometer with excitation at ~365 nm and emission at ~407 nm

Procedure:

  • Preparation of Actin Monomers:

    • Resuspend lyophilized pyrene-labeled and unlabeled actin in G-buffer to a concentration of ~1 mg/mL.

    • Leave on ice for 1 hour to depolymerize, with gentle mixing every 15 minutes.

    • Centrifuge at >100,000 x g for 1 hour at 4°C to remove any polymerized actin.

    • Use the top 80% of the supernatant containing monomeric G-actin. Determine the protein concentration.

  • Assay Setup:

    • Prepare a master mix of G-actin in G-buffer with 5-10% pyrene-labeled actin. The final actin concentration in the assay should be around 2-4 µM.

    • Prepare serial dilutions of this compound in G-buffer. Also, prepare a vehicle control (e.g., DMSO).

    • In a 96-well black plate, add the this compound dilutions or vehicle control.

    • Add the G-actin master mix to each well.

  • Initiation and Measurement:

    • Initiate polymerization by adding 1/10th volume of 10x polymerization buffer to each well.

    • Immediately place the plate in the fluorescence reader.

    • Measure the fluorescence intensity every 30-60 seconds for 30-60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • The rate of polymerization can be determined from the slope of the linear portion of the curve.

    • Compare the polymerization rates in the presence of different concentrations of this compound to the vehicle control.

Protocol 3: Cell Viability (MTT) Assay

This protocol outlines a method to determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Troubleshooting Guides

Purity Assessment (HPLC)
IssuePossible CauseSuggested Solution
Poor peak shape (tailing or fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column- Adjust the mobile phase pH to ensure this compound is in a single ionic state- Reduce the sample concentration
Ghost peaks - Contamination in the mobile phase or injector- Use fresh, high-purity solvents- Flush the injection system
Baseline drift - Column not equilibrated- Fluctuations in detector temperature or mobile phase composition- Allow sufficient time for column equilibration- Ensure stable temperature and proper mixing of the mobile phase
Actin Polymerization Assay
IssuePossible CauseSuggested Solution
No or very slow polymerization in the control - Inactive actin- Incorrect buffer composition- Use freshly prepared or properly stored actin- Verify the composition and pH of G-buffer and polymerization buffer
High initial fluorescence - Pre-existing actin filaments in the G-actin stock- Re-clarify the G-actin stock by ultracentrifugation
Inconsistent results between replicates - Pipetting errors- Air bubbles in the wells- Use calibrated pipettes and be precise- Be careful not to introduce air bubbles when adding reagents
Cell Viability (MTT) Assay
IssuePossible CauseSuggested Solution
High variability between replicate wells - Uneven cell seeding- Edge effects in the 96-well plate- Ensure a single-cell suspension before seeding- Avoid using the outer wells of the plate, or fill them with sterile PBS
Low absorbance readings in control wells - Low cell number- Cells are not healthy- Optimize cell seeding density- Ensure cells are in the logarithmic growth phase and handled gently
This compound precipitation in the medium - Poor solubility of the compound- Dissolve this compound in a small amount of DMSO before diluting in the medium- Ensure the final DMSO concentration is low and consistent across all wells

Visualizations

Experimental_Workflow cluster_purity Purity Assessment cluster_activity Activity Assessment P1 This compound Sample P2 Dissolve in Mobile Phase P1->P2 P3 HPLC Analysis (C18 Column) P2->P3 P4 Mass Spectrometry (Confirmation) P3->P4 P5 Purity Data P3->P5 A1 This compound Sample A2 In Vitro Actin Polymerization Assay A1->A2 A3 Cell-Based Cytotoxicity Assay A1->A3 A4 Activity Data (Inhibition of Polymerization) A2->A4 A5 Activity Data (IC50) A3->A5 Signaling_Pathway ChivosazolA This compound Actin G-Actin ChivosazolA->Actin Inhibits Polymerization Cytoskeleton Actin Cytoskeleton Disruption ChivosazolA->Cytoskeleton F_Actin F-Actin (Filaments) Actin->F_Actin Polymerization F_Actin->Cytoskeleton CellCycle G2/M Phase Arrest Cytoskeleton->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

References

Technical Support Center: Overcoming Cell Line Resistance to Chivosazol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell line resistance to Chivosazol A, a potent inhibitor of actin polymerization.

Frequently Asked Questions (FAQs)

Q1: My cell line has stopped responding to this compound treatment. What are the possible reasons?

A1: Decreased sensitivity or resistance to this compound can arise from several factors. Since this compound targets the actin cytoskeleton, resistance mechanisms are often linked to alterations in this cellular component. Potential causes include:

  • Alterations in the Actin Cytoskeleton: Changes in the expression or function of actin isoforms (e.g., γ-actin) or actin-associated proteins can reduce the drug's effectiveness.[1][2]

  • Activation of Compensatory Signaling Pathways: Cells may activate alternative signaling pathways to bypass the effects of actin disruption. For instance, increased activity of the ROCK-Myosin II pathway has been linked to resistance to other anticancer drugs by altering the cytoskeleton.[1]

  • Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can pump this compound out of the cell, preventing it from reaching its target.[3] The actin cytoskeleton can also interact with these transporters, influencing their function.[3]

  • Target Modification: Although not yet documented for this compound, mutations in the drug's binding site on actin could theoretically confer resistance.

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: The most common method to confirm drug resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line.[4][5][6] A significant increase in the IC50 value indicates the development of resistance.[6] The "fold resistance" can be calculated by dividing the IC50 of the resistant line by the IC50 of the parental line. A fold resistance of 3-10 or higher is generally considered significant.

Q3: What is a typical workflow for investigating the mechanism of resistance to this compound?

A3: A systematic approach is crucial to identify the underlying resistance mechanisms. The following workflow can be adapted to your specific experimental setup:

Resistance Investigation Workflow start Suspected Resistance to This compound ic50 Confirm Resistance: Determine IC50 of Parental vs. Suspected Resistant Line start->ic50 mdr Investigate Multidrug Resistance: Assess P-gp expression and function ic50->mdr Resistance Confirmed actin_analysis Analyze Actin Cytoskeleton: - Western blot for actin isoforms - Phalloidin (B8060827) staining for F-actin - Assess actin dynamics ic50->actin_analysis Resistance Confirmed pathway_analysis Evaluate Signaling Pathways: - Western blot for key pathway proteins  (e.g., p-ROCK, p-MYPT1, YAP/TAZ) - Use specific pathway inhibitors ic50->pathway_analysis Resistance Confirmed combination Test Combination Therapies: - this compound + P-gp inhibitor - this compound + ROCK inhibitor mdr->combination actin_analysis->pathway_analysis pathway_analysis->combination end Identify Resistance Mechanism & Develop Strategy to Overcome It combination->end

A workflow for investigating this compound resistance.

Troubleshooting Guides

Issue 1: Increased IC50 value for this compound

This is the primary indicator of resistance. The following table provides examples of reported IC50 values in sensitive versus resistant cell lines for cytoskeleton-targeting agents. While specific data for this compound is not yet widely published, these examples offer a reference for the expected magnitude of change.

DrugCell LineIC50 (Parental)IC50 (Resistant)Fold ResistanceReference
PaclitaxelA549 (Lung Cancer)7.5 nM67.5 nM9[7]
Epothilone BA549 (Lung Cancer)0.4 nM40 nM100[7]
PLX4032 (Vemurafenib)WM3248 (Melanoma)~1 µM>10 µM>10[8]

Data presented are from studies on microtubule and other signaling pathway inhibitors, as extensive data on actin-targeting drug resistance is still emerging.

Issue 2: No observable change in cell morphology or viability after this compound treatment

If you observe a lack of effect at previously effective concentrations, consider the following troubleshooting steps:

Potential Cause 1: Multidrug Resistance (MDR)

  • Explanation: The overexpression of efflux pumps like P-glycoprotein (P-gp) is a common mechanism of resistance to natural product-derived drugs. These pumps actively remove the drug from the cell, preventing it from reaching its intracellular target.

  • Troubleshooting Protocol:

    • Assess P-gp Expression: Use Western blotting or flow cytometry with a P-gp specific antibody to compare its expression levels between your parental and suspected resistant cell lines.

    • Functional Assay: Perform a rhodamine 123 efflux assay. Cells overexpressing P-gp will show lower intracellular accumulation of this fluorescent substrate.

    • Co-treatment with a P-gp Inhibitor: Treat your resistant cells with this compound in combination with a P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A). A restored sensitivity to this compound in the presence of the inhibitor suggests that P-gp-mediated efflux is a key resistance mechanism.

Potential Cause 2: Alterations in the Actin Cytoskeleton

  • Explanation: Changes in the composition or dynamics of the actin cytoskeleton can make it less susceptible to this compound. This could involve changes in the expression of different actin isoforms or actin-binding proteins that stabilize the filaments.

  • Troubleshooting Protocol:

    • Quantify Actin Expression: Use Western blotting to compare the expression levels of total actin and specific isoforms (e.g., β-actin, γ-actin) between parental and resistant cells.

    • Visualize F-actin: Stain cells with fluorescently-labeled phalloidin and compare the organization and density of F-actin stress fibers between sensitive and resistant lines, both with and without this compound treatment. Resistant cells may show a more robust or less dynamic actin cytoskeleton.

    • Assess Actin Dynamics: If available, utilize techniques like Fluorescence Recovery After Photobleaching (FRAP) with GFP-actin to quantitatively assess actin filament turnover. Resistant cells might exhibit slower recovery times, indicating a more stable actin network.

Potential Cause 3: Upregulation of Pro-survival Signaling Pathways

  • Explanation: Cancer cells can adapt to cytoskeleton-disrupting agents by activating signaling pathways that promote survival and counteract the drug's effects. The Rho-ROCK-Myosin II pathway is a key regulator of actin contractility and has been implicated in drug resistance.[1]

  • Troubleshooting Protocol:

    • Probe Key Signaling Nodes: Use Western blotting to examine the phosphorylation status (as an indicator of activity) of key proteins in pro-survival pathways. Focus on the Rho-ROCK pathway by assessing the levels of phosphorylated ROCK and Myosin Light Chain (p-MLC).

    • Inhibitor Studies: Treat resistant cells with a combination of this compound and a specific inhibitor of the suspected pathway (e.g., a ROCK inhibitor like Y-27632). If this combination restores sensitivity, it points to the involvement of that pathway in the resistance mechanism.

Signaling Pathways in this compound Resistance

The following diagram illustrates potential signaling pathways that could be altered in cell lines resistant to this compound.

ResistanceSignaling cluster_cytoplasm Cytoplasm Chivosazol_A This compound Pgp P-glycoprotein (MDR1/ABCB1) Chivosazol_A->Pgp G_actin G-actin Chivosazol_A->G_actin Inhibits Polymerization F_actin F-actin G_actin->F_actin Polymerization F_actin->G_actin Depolymerization ROCK ROCK Myosin_II Myosin II ROCK->Myosin_II Activates Actin_Stress_Fibers Actin Stress Fibers (Increased Stability) Myosin_II->Actin_Stress_Fibers Promotes Contraction Cell_Survival Increased Cell Survival & Proliferation Actin_Stress_Fibers->Cell_Survival

Potential signaling pathways in this compound resistance.

Detailed Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)

This protocol is used to quantify the concentration of this compound that inhibits cell viability by 50%.[9]

  • Cell Seeding: Seed parental and suspected resistant cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.

Protocol 2: Western Blotting for P-glycoprotein and Signaling Proteins

This protocol allows for the semi-quantitative analysis of protein expression.

  • Cell Lysis: Culture parental and resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-P-gp, anti-phospho-ROCK, anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 3: Generating a this compound-Resistant Cell Line

This protocol describes a method for inducing drug resistance in a parental cell line through continuous exposure to escalating drug concentrations.[6][10]

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line as described in Protocol 1.

  • Initial Drug Exposure: Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).

  • Dose Escalation: Once the cells resume a normal proliferation rate, increase the concentration of this compound in the culture medium by 1.5 to 2-fold.

  • Repeat and Monitor: Repeat the dose escalation process. A significant amount of cell death may occur after each concentration increase. Allow the surviving cells to repopulate the flask before the next dose escalation.

  • Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells and compare it to the parental line. A stable, significantly higher IC50 indicates the establishment of a resistant cell line.

  • Cell Line Maintenance: Once the desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.

Generate_Resistant_Line start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial culture_low Culture in IC10-IC20 This compound ic50_initial->culture_low check_proliferation Monitor Proliferation culture_low->check_proliferation culture_escalate Increase Drug Concentration (1.5-2x) culture_escalate->check_proliferation check_proliferation->culture_escalate Normal Growth check_ic50 Periodically Check IC50 check_proliferation->check_ic50 Stable Growth check_ic50->culture_escalate Continue Escalation resistant_line Resistant Cell Line check_ic50->resistant_line Resistance Confirmed

References

Technical Support Center: Optimizing Actin Staining in the Presence of Chivosazol A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing fixation and permeabilization for actin staining in cells treated with Chivosazol A. This resource is designed for researchers, scientists, and drug development professionals who are investigating the effects of this potent actin-targeting agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you obtain clear and reliable visualization of the actin cytoskeleton.

I. Understanding the Challenge: Actin Staining after this compound Treatment

This compound is a myxobacterial macrolide that potently disrupts the actin cytoskeleton. It functions by inhibiting actin polymerization and actively depolymerizing existing filamentous actin (F-actin).[1] This dual mechanism leads to a rapid breakdown of the cellular actin network. Visualizing this disrupted actin architecture requires careful optimization of fixation and permeabilization protocols to preserve the remaining fragmented F-actin and G-actin aggregates without introducing artifacts.

II. Frequently Asked Questions (FAQs)

Q1: Why does my actin staining look weak or patchy after this compound treatment?

A1: This is a common observation and is likely a direct result of this compound's mechanism of action. The compound causes significant F-actin depolymerization, leading to a genuine reduction in filamentous structures available for phalloidin (B8060827) binding.[1] However, suboptimal fixation and permeabilization can exacerbate this issue by failing to adequately preserve the remaining fragile actin filaments or by extracting small actin fragments.

Q2: Can I use methanol (B129727) for fixation when staining for actin in this compound-treated cells?

A2: It is strongly advised to avoid methanol-based fixatives. Methanol can disrupt actin filaments, and in cells where the actin cytoskeleton is already compromised by this compound, this effect will be even more pronounced, leading to a loss of signal and potential artifacts.[2][3] Methanol-free formaldehyde (B43269) is the recommended fixative.

Q3: What is the best permeabilization agent to use for this application?

A3: Triton X-100 is a commonly used and effective permeabilization agent for actin staining.[4] However, given the delicate nature of the disrupted actin network after this compound treatment, a lower concentration (e.g., 0.1%) and a shorter incubation time are recommended to prevent the extraction of small actin filaments. For even gentler permeabilization, Saponin can be considered as it selectively interacts with cholesterol in the plasma membrane, creating smaller pores and potentially better preserving fragile structures.

Q4: I see bright, punctate staining instead of filaments. What does this mean?

A4: The appearance of actin aggregates or puncta is an expected consequence of this compound treatment. The drug is known to induce the formation of these structures as the F-actin network collapses.[2] Your staining protocol is likely revealing the true phenotype. To confirm this, you should always include a vehicle-treated control (e.g., DMSO) to compare with your this compound-treated samples.

III. Troubleshooting Guide

This guide addresses specific problems you may encounter when staining for actin in this compound-treated cells.

Problem Possible Cause(s) Recommended Solution(s)
Weak or No F-actin Signal 1. Actin depolymerization by this compound: This is the expected biological effect. 2. Suboptimal fixation: Fixative is old, at the wrong concentration, or contains methanol.[5] 3. Over-permeabilization: High concentration of detergent or prolonged incubation is washing out small actin fragments. 4. Phalloidin degradation: Phalloidin conjugate has been exposed to light or improperly stored.[2]1. Confirm the effect with a dose-response and time-course experiment. Include a positive control with a known actin stabilizer if possible. 2. Use fresh, methanol-free 3.7-4% formaldehyde in a cytoskeleton-stabilizing buffer. Consider adding a low concentration of glutaraldehyde (B144438) (e.g., 0.1-0.25%) to better crosslink actin. 3. Reduce Triton X-100 concentration to 0.1% and permeabilize for a shorter duration (3-5 minutes). Alternatively, try a milder detergent like Saponin. 4. Store phalloidin conjugates protected from light at the recommended temperature. Prepare fresh working solutions for each experiment.
High Background Staining 1. Insufficient washing: Residual unbound phalloidin conjugate. 2. Non-specific binding: Phalloidin conjugate is binding to other cellular components. 3. Cell autofluorescence: Particularly an issue with certain cell types or culture media.1. Increase the number and duration of wash steps after phalloidin incubation. 2. Include a blocking step with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes before phalloidin incubation.[3] 3. Image an unstained, fixed, and permeabilized sample to assess the level of autofluorescence. If significant, consider using a phalloidin conjugate with a longer wavelength fluorophore (e.g., red or far-red).
Distorted Cell Morphology 1. Harsh cell handling: Aggressive pipetting or washing steps. 2. Fixation artifacts: Cells shrinking or swelling during fixation.[6][7] 3. This compound-induced effects: The drug itself can cause changes in cell shape due to actin disruption.1. Handle cells gently at all stages. Add and remove solutions slowly and carefully. 2. Ensure the fixative is isotonic by preparing it in a buffered saline solution like PBS. Fix at room temperature to avoid temperature-shock-induced artifacts. 3. This is an expected outcome. Document the morphological changes as part of your results. Compare with vehicle-treated controls to distinguish drug effects from artifacts.

IV. Experimental Protocols

Optimized Fixation and Permeabilization Protocol for this compound-Treated Cells

This protocol is designed to preserve the delicate actin structures remaining after this compound treatment.

Materials:

  • Cells cultured on glass coverslips

  • This compound (and vehicle control, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cytoskeleton-Stabilizing Buffer (CSB): 10 mM MES pH 6.1, 138 mM KCl, 3 mM MgCl2, 2 mM EGTA

  • Methanol-free Formaldehyde (3.7-4%)

  • Glutaraldehyde (electron microscopy grade)

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS or 0.02% Saponin in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Fluorescent Phalloidin Conjugate

  • Antifade Mounting Medium

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.

  • Wash: Gently wash the cells once with pre-warmed (37°C) CSB to remove the culture medium and help preserve the cytoskeleton.

  • Fixation:

    • Prepare the fixative solution immediately before use: 3.7% methanol-free formaldehyde in PBS. For enhanced preservation of fine actin structures, add 0.1% glutaraldehyde.

    • Aspirate the CSB and add the fixative solution.

    • Incubate for 10-15 minutes at room temperature.

  • Wash: Gently wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Choose one):

    • Triton X-100 (Standard): Add 0.1% Triton X-100 in PBS and incubate for 3-5 minutes at room temperature.

    • Saponin (Mild): Add 0.02% Saponin in PBS and incubate for 5-10 minutes at room temperature.

  • Wash: Gently wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add 1% BSA in PBS and incubate for 20-30 minutes at room temperature to reduce non-specific binding.[3]

  • Phalloidin Staining:

    • Dilute the fluorescent phalloidin conjugate in 1% BSA in PBS according to the manufacturer's instructions.

    • Aspirate the blocking buffer and add the phalloidin solution.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Gently wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with the appropriate filter sets.

V. Data Presentation

Table 1: Comparison of Fixation Methods for Actin Staining
FixativeConcentrationIncubation TimeAdvantagesDisadvantagesRecommendation for this compound-treated cells
Methanol-free Formaldehyde 3.7 - 4%10 - 15 minGood preservation of general cell morphology.May not sufficiently crosslink all actin filaments, leading to some loss of fine structures.Recommended. Provides a good balance of preservation and antigenicity.
Formaldehyde + Glutaraldehyde 3.7% + 0.1-0.25%10 - 15 minSuperior crosslinking and preservation of fine actin filaments.Can increase background fluorescence. May require a quenching step (e.g., with sodium borohydride) for some applications.Highly Recommended. Ideal for preserving the fragile actin structures post-treatment.
Methanol 100%5 - 10 min at -20°CSimultaneously fixes and permeabilizes.Causes significant disruption and denaturation of actin filaments.[3]Not Recommended. Will likely lead to artifacts and loss of signal.
Table 2: Comparison of Permeabilization Agents
Permeabilization AgentConcentrationIncubation TimeMechanism of ActionRecommendation for this compound-treated cells
Triton X-100 0.1 - 0.5%3 - 10 minNon-ionic detergent that solubilizes lipids in all membranes.Recommended at low concentration (0.1%) and short incubation (3-5 min). Higher concentrations may extract small actin fragments.
Saponin 0.02 - 0.05%5 - 15 minInteracts with cholesterol to form pores, primarily in the plasma membrane.Good alternative. Milder and potentially better at preserving delicate actin structures.
Acetone 100%2 - 5 min at -20°COrganic solvent that dissolves membrane lipids.Not Recommended. Acts as a fixative and can cause actin denaturation, similar to methanol.

VI. Visualizations

experimental_workflow Experimental Workflow for Actin Staining in this compound-Treated Cells cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_stain_image Staining & Imaging cell_culture Culture cells on coverslips treatment Treat with this compound or vehicle cell_culture->treatment wash1 Wash with CSB treatment->wash1 fixation Fix with 3.7% Formaldehyde (+/- 0.1% Glutaraldehyde) wash1->fixation wash2 Wash 3x with PBS fixation->wash2 permeabilization Permeabilize (e.g., 0.1% Triton X-100) wash2->permeabilization wash3 Wash 3x with PBS permeabilization->wash3 blocking Block with 1% BSA wash3->blocking staining Stain with Fluorescent Phalloidin blocking->staining wash4 Wash 3x with PBS staining->wash4 mounting Mount with Antifade Medium wash4->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: A step-by-step workflow for optimal actin staining after this compound treatment.

Caption: this compound disrupts actin dynamics by inhibiting polymerization and promoting depolymerization.

troubleshooting_tree Troubleshooting Decision Tree for Actin Staining start Start Here: Poor Actin Staining q1 Is the signal weak or absent? start->q1 q2 Is the background high? q1->q2 No ans1_yes Check Fixation: - Use fresh, methanol-free formaldehyde - Add 0.1% glutaraldehyde Check Permeabilization: - Reduce Triton X-100 to 0.1% - Try Saponin q1->ans1_yes Yes q3 Is cell morphology distorted? q2->q3 No ans2_yes Increase wash steps Add a 1% BSA blocking step q2->ans2_yes Yes ans3_yes Handle cells gently Ensure isotonic buffers Distinguish from drug effect q3->ans3_yes Yes end Optimal Staining q3->end No ans1_yes->q2 ans2_yes->q3 ans3_yes->end

Caption: A decision tree to troubleshoot common issues in actin staining protocols.

References

Chivosazol A concentration range for inhibiting different cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Chivosazol A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a macrolide antibiotic isolated from the myxobacterium Sorangium cellulosum. Its primary mechanism of action is the disruption of the actin cytoskeleton in eukaryotic cells. It has been shown to inhibit actin polymerization and also to cause the depolymerization of existing F-actin microfilaments. This potent activity against a fundamental cellular component makes it a subject of interest for its antifungal, and particularly its anti-cancer, properties.

Q2: In which phase of the cell cycle does this compound induce arrest?

A2: this compound has been observed to cause a delay in the G2/M phase of the cell cycle.[1] This arrest is a direct consequence of the disruption of the actin cytoskeleton, which is crucial for the structural changes a cell undergoes during mitosis.

Q3: Is this compound effective against a broad range of cell types?

A3: Yes, this compound and its analogue Chivosazol F have demonstrated high antiproliferative activity against a variety of mammalian cell lines, including human cancer cells.[1] Its broad efficacy is due to its targeting of the highly conserved actin protein.

Q4: How does the activity of this compound compare to other actin-disrupting agents?

A4: this compound has a different mode of action compared to other well-known microfilament-disrupting compounds like cytochalasin D and rhizopodin.[1] This unique mechanism makes it a valuable tool for studying the actin cytoskeleton.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
High variability in cell viability/cytotoxicity results. Inconsistent cell seeding density.Ensure a homogeneous cell suspension before plating. Use a cell counter to maintain consistency between wells and experiments.
Edge effects in multi-well plates.To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate. Fill them with sterile phosphate-buffered saline (PBS) or culture medium instead.
Compound precipitation in media.Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system. Ensure the final solvent concentration is not toxic to the cells (typically <0.5% for DMSO).
Observed cytotoxicity is much higher or lower than expected. Incorrect compound concentration.Verify the calculations for your stock solution and dilutions. Prepare fresh dilutions for each experiment to avoid degradation.
Cell line sensitivity.Different cell lines can exhibit varying sensitivities to cytotoxic compounds. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line.
Contamination of cell culture.Regularly check your cell cultures for any signs of microbial contamination (e.g., bacteria, yeast, mycoplasma), which can affect cell health and response to treatment.
Difficulty in reproducing results from the literature. Differences in experimental conditions.Carefully review and match the experimental parameters from the cited literature, including cell line passage number, seeding density, incubation time, and the specific assay used.
Purity of this compound.Ensure the purity and integrity of your this compound compound. If possible, obtain a certificate of analysis from the supplier.
Inconsistent results in actin polymerization assays. Quality of actin protein.Use freshly prepared, high-quality actin for your assays. Avoid repeated freeze-thaw cycles of actin stocks.
Incorrect buffer composition.The ionic strength and composition of the polymerization buffer are critical. Prepare fresh buffers and verify the pH.
Photobleaching of pyrene-labeled actin.Minimize the exposure of pyrene-labeled actin to light to prevent photobleaching, which can affect the fluorescence signal.

Data on Inhibitory Concentrations

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Culture the desired cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Count the cells and adjust the concentration to the desired density (e.g., 5 x 104 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a sigmoidal dose-response curve fit.

Protocol 2: In Vitro Actin Polymerization Assay using Pyrene-Labeled Actin

This protocol is adapted from standard methods for monitoring actin polymerization.

  • Reagent Preparation:

    • G-buffer (Monomer buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, and 0.1 mM CaCl2.

    • 10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl2, and 10 mM ATP.

    • Pyrene-labeled G-actin: Reconstitute lyophilized pyrene-labeled rabbit skeletal muscle actin in G-buffer to a final concentration of ~1 mg/mL. Keep on ice and protect from light.

  • Assay Procedure:

    • In a fluorometer cuvette, mix G-buffer and the desired concentration of this compound (or vehicle control).

    • Add pyrene-labeled G-actin to the cuvette to a final concentration of ~0.4 mg/mL. The final volume should be brought up with G-buffer.

    • Incubate the mixture for a few minutes at room temperature.

    • Initiate polymerization by adding 1/10th of the total volume of 10x Polymerization Buffer.

    • Immediately start monitoring the fluorescence intensity in a fluorometer.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 365 nm and the emission wavelength to 407 nm.

    • Record the fluorescence intensity over time (e.g., every 15 seconds for 30-60 minutes). An increase in fluorescence indicates actin polymerization.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • Compare the polymerization curves of the samples treated with this compound to the vehicle control. Inhibition of polymerization will be indicated by a slower rate of fluorescence increase and a lower final fluorescence intensity.

Visualizations

Experimental_Workflow_IC50_Determination cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cell Viability Assay (MTT) cluster_analysis Data Analysis start Start: Culture Cells seed Seed Cells in 96-well Plate start->seed incubate_attach Incubate 24h for Attachment seed->incubate_attach add_treatment Add this compound to Wells incubate_attach->add_treatment prepare_chivosazol Prepare this compound Dilutions prepare_chivosazol->add_treatment incubate_treat Incubate for 24/48/72h add_treatment->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read_absorbance Read Absorbance at 570nm dissolve->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

Actin_Signaling_Pathway cluster_stimuli External Stimuli cluster_rho Rho GTPase Signaling cluster_effectors Downstream Effectors cluster_actin Actin Cytoskeleton Dynamics stimuli Growth Factors, Cell Adhesion, Chemoattractants gef GEFs stimuli->gef rho_gtpases Rho GTPases (Rho, Rac, Cdc42) gap GAPs rho_gtpases->gap Inactivate rock ROCK rho_gtpases->rock wasp WASP/WAVE rho_gtpases->wasp gef->rho_gtpases Activate cofilin Cofilin rock->cofilin Inhibits g_actin G-actin (Monomers) wasp->g_actin Promotes Nucleation profilin Profilin profilin->g_actin Promotes Exchange f_actin F-actin (Filaments) cofilin->f_actin Severs & Depolymerizes g_actin->f_actin Polymerization f_actin->g_actin Depolymerization chivosazol This compound chivosazol->g_actin Inhibits Polymerization chivosazol->f_actin Promotes Depolymerization

Caption: Signaling pathways regulating actin dynamics and the points of intervention by this compound.

References

Validation & Comparative

A Comparative Guide to Actin Dynamics Modulation: Chivosazol A vs. Latrunculin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, cancer research, and drug development, the actin cytoskeleton is a critical target for therapeutic intervention and a fundamental component of cellular mechanics. Understanding the precise effects of small molecule inhibitors on actin dynamics is paramount for both basic research and translational applications. This guide provides a detailed comparison of two potent actin-binding agents: Chivosazol A and Latrunculin A. We will delve into their mechanisms of action, present quantitative data on their effects, and provide standardized experimental protocols for their study.

Mechanism of Action: A Tale of Two Binders

Both this compound and Latrunculin A disrupt the actin cytoskeleton by interacting with actin monomers (G-actin), thereby inhibiting the formation and maintenance of filamentous actin (F-actin). However, they achieve this through distinct molecular interactions.

Latrunculin A , a macrolide toxin isolated from the Red Sea sponge Latrunculia magnifica, is one of the most widely used reagents for actin depolymerization.[1] It functions by binding to G-actin in a 1:1 stoichiometric ratio, sequestering it from the pool of available monomers for polymerization.[1][2] This sequestration shifts the equilibrium of the actin polymerization reaction towards depolymerization. Furthermore, Latrunculin A has been shown to accelerate the depolymerization of existing actin filaments by promoting the dissociation of actin subunits from both ends of the filament.[1][3]

This compound , a macrolide produced by the myxobacterium Sorangium cellulosum, also potently inhibits actin polymerization and induces depolymerization of F-actin.[4] Its mechanism, while also involving G-actin binding, is considered distinct from other classes of actin inhibitors like cytochalasins.[4] Structural studies have revealed that this compound binds to G-actin and, in doing so, allosterically modulates the binding of various actin-binding proteins (ABPs), including profilin, cofilin, and gelsolin.[5][6] This interference with ABP function adds another layer to its disruptive effect on actin dynamics. Interestingly, while their binding sites differ, the cellular effects of Chivosazol F (a related compound) show a partially conserved mechanism of action with Latrunculin A.[7]

Quantitative Comparison of Effects on Actin

The following table summarizes the key quantitative parameters that differentiate the activity of this compound and Latrunculin A.

ParameterThis compoundLatrunculin AReferences
Binding Target G-actinG-actin[1][2][4][5]
Binding Affinity (Kd) Not explicitly reported in searched literature~0.1 µM (ATP-G-actin), ~0.4 µM (ADP-Pi-G-actin), ~4.7 µM (ADP-G-actin)[1][3]
Primary Mechanism G-actin binding and allosteric modulation of ABP bindingG-actin sequestration and acceleration of F-actin depolymerization[1][5][6]
Effect on F-actin Induces depolymerizationInduces rapid depolymerization[1][4]
EC50 for Growth Inhibition Not explicitly reported80-220 nM (in rhabdomyosarcoma cells)[8]

Visualizing the Mechanisms of Action

To better understand the distinct ways this compound and Latrunculin A interact with the actin machinery, the following diagrams illustrate their proposed signaling pathways.

cluster_LatA Latrunculin A Pathway cluster_Polymerization Actin Polymerization LatA Latrunculin A G_Actin G-actin LatA->G_Actin Binds F_Actin F-actin LatA->F_Actin Accelerates Depolymerization LatA_G_Actin LatA-G-actin Complex (Sequestered) G_Actin->LatA_G_Actin Polymerization Polymerization LatA_G_Actin->Polymerization Inhibits G_Actin_pool G-actin Pool F_Actin->G_Actin_pool Depolymerization Polymerization->F_Actin G_Actin_pool->Polymerization

Caption: Mechanism of Latrunculin A on actin dynamics.

cluster_ChivoA This compound Pathway cluster_ABP Actin-Binding Proteins (ABPs) cluster_Polymerization Actin Polymerization ChivoA This compound G_Actin G-actin ChivoA->G_Actin Binds ChivoA_G_Actin ChivoA-G-actin Complex G_Actin->ChivoA_G_Actin Profilin Profilin ChivoA_G_Actin->Profilin Inhibits Binding Cofilin Cofilin ChivoA_G_Actin->Cofilin Inhibits Binding Gelsolin Gelsolin ChivoA_G_Actin->Gelsolin Inhibits Binding Polymerization Polymerization ChivoA_G_Actin->Polymerization Inhibits F_Actin F-actin G_Actin_pool G-actin Pool F_Actin->G_Actin_pool Depolymerization Polymerization->F_Actin G_Actin_pool->Polymerization

Caption: Mechanism of this compound on actin dynamics.

Experimental Protocols

To facilitate reproducible research, we provide detailed methodologies for key experiments used to characterize the effects of this compound and Latrunculin A on actin.

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay is a standard method to monitor the kinetics of actin polymerization in real-time.

Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into F-actin, its fluorescence intensity increases significantly. This change in fluorescence is used to measure the rate and extent of polymerization.

Protocol:

  • Preparation of Reagents:

    • G-actin Buffer (G-buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT.

    • Polymerization Buffer (10x KMEI): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole (pH 7.0).

    • Pyrene-labeled G-actin: Prepare a stock solution of pyrene-labeled G-actin and unlabeled G-actin in G-buffer. A typical working solution contains 5-10% pyrene-labeled actin.

    • Test Compounds: Prepare stock solutions of this compound and Latrunculin A in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well black microplate, add the desired concentration of the test compound (this compound or Latrunculin A) or vehicle control.

    • Add the G-actin/pyrene-G-actin mix to each well to a final concentration of 2-4 µM.

    • Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm at regular intervals (e.g., every 30 seconds) for 1-2 hours.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • The initial lag phase corresponds to nucleation, the steep slope represents the elongation phase, and the plateau indicates the steady-state.

    • The rate of polymerization can be calculated from the slope of the linear portion of the curve.

    • The extent of polymerization is determined by the final fluorescence intensity.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the effects of this compound and Latrunculin A on actin polymerization.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Buffers and Reagents actin_prep Prepare G-actin/Pyrene-G-actin Mix reagents->actin_prep add_actin Add G-actin mix to wells actin_prep->add_actin compounds Prepare this compound and Latrunculin A Stocks setup Set up 96-well plate with compounds/controls compounds->setup setup->add_actin initiate Initiate polymerization with 10x KMEI add_actin->initiate read Measure fluorescence over time initiate->read plot Plot fluorescence vs. time curves read->plot kinetics Calculate polymerization rates and extent plot->kinetics compare Compare effects of this compound and Latrunculin A kinetics->compare

Caption: Experimental workflow for actin polymerization assay.

Conclusion

This compound and Latrunculin A are both powerful tools for dissecting the roles of the actin cytoskeleton in various cellular processes. While both effectively depolymerize actin filaments by targeting G-actin, their underlying mechanisms exhibit key differences. Latrunculin A primarily acts as a G-actin sequestering agent, directly inhibiting monomer availability and promoting filament disassembly. In contrast, this compound, in addition to G-actin binding, uniquely modulates the interaction of actin with its regulatory proteins, suggesting a more complex mode of action. The choice between these two compounds will depend on the specific experimental question. For general and rapid actin depolymerization, Latrunculin A remains a gold standard. However, for studies investigating the intricate regulation of actin dynamics by ABPs, this compound offers a novel and valuable pharmacological tool. Further quantitative studies on the binding affinity of this compound will be crucial for a more complete comparative understanding.

References

Chivosazol A vs. Cytochalasin D: A Comparative Guide to Actin Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), is fundamental to a multitude of cellular processes, including cell motility, division, and intracellular transport. Consequently, molecules that modulate actin dynamics are invaluable tools in cell biology research and potential therapeutic agents. This guide provides an objective comparison of two potent actin-disrupting agents, Chivosazol A and Cytochalasin D, highlighting their distinct mechanisms of action, supported by experimental data.

At a Glance: Key Differences

FeatureThis compoundCytochalasin D
Primary Mechanism Inhibits actin polymerization and severs F-actin filaments. Uniquely modulates the binding of actin-binding proteins (ABPs) to G-actin.Potent inhibitor of actin polymerization by capping the barbed end of F-actin. Can also sever filaments at higher concentrations.
Binding Site on Actin Binds to globular actin (G-actin).[1]Binds with high affinity to the barbed (+) end of filamentous actin (F-actin) and with lower affinity to G-actin.[2]
Effect on F-actin Inhibits polymerization and causes depolymerization of existing filaments.[3]Prevents the addition of new actin monomers to the barbed end, leading to net depolymerization.[4]
Reported Bioactivity Shows high antiproliferative activity against various mammalian cell lines.[3]Exhibits a wide range of biological effects including disruption of cell migration, cytokinesis, and phagocytosis.[4]

Quantitative Comparison of Bioactivity

The following table summarizes the available quantitative data for this compound and Cytochalasin D. It is important to note that these values may have been determined in different studies under varying experimental conditions, which can influence the results.

CompoundAssaySystemParameterValueReference
Cytochalasin D Actin Polymerization InhibitionIn vitroIC5025 nM[5]
F-actin BindingIn vitroKd~2 nM[2]
G-actin BindingIn vitroKd~2-20 µM[2]

Mechanisms of Actin Disruption

This compound and Cytochalasin D disrupt the actin cytoskeleton through distinct molecular interactions.

This compound: This macrolide, isolated from the myxobacterium Sorangium cellulosum, interferes with actin dynamics in a multifaceted manner.[3][5] It has been shown to inhibit the polymerization of G-actin into F-actin and to induce the depolymerization of existing actin filaments.[3] A key distinguishing feature of this compound is its ability to selectively modulate the interaction of actin-binding proteins (ABPs) with G-actin.[1] This interference with crucial regulatory proteins sets it apart from many other actin-targeting compounds.

Cytochalasin D: A well-characterized fungal metabolite, Cytochalasin D primarily acts as a potent inhibitor of actin polymerization.[4] It achieves this by binding with high affinity to the fast-growing barbed (+) end of F-actin filaments.[2] This "capping" action physically blocks the addition of new G-actin monomers, effectively halting filament elongation. The continuous intrinsic depolymerization at the pointed (-) end, coupled with the blocked polymerization at the barbed end, leads to a net disassembly of actin filaments.[4] At higher concentrations, Cytochalasin D has also been reported to sever actin filaments.[6]

Visualizing the Mechanisms of Action

cluster_chivo This compound Mechanism cluster_cyto Cytochalasin D Mechanism chivo This compound g_actin_chivo G-Actin chivo->g_actin_chivo Binds to abp Actin-Binding Proteins (e.g., Profilin) g_actin_chivo->abp Interaction Inhibited f_actin_chivo F-Actin (Filamentous) g_actin_chivo->f_actin_chivo Polymerization Inhibited f_actin_chivo->g_actin_chivo Depolymerization Induced cyto Cytochalasin D cyto->barbed_end Binds to g_actin_cyto G-Actin g_actin_cyto->barbed_end Monomer Addition Blocked f_actin_cyto F-Actin (Filamentous) f_actin_cyto->g_actin_cyto Net Depolymerization

Caption: Distinct mechanisms of actin disruption by this compound and Cytochalasin D.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare actin-disrupting agents like this compound and Cytochalasin D.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.

Materials:

  • Monomeric (G-)actin (unlabeled and pyrene-labeled)

  • Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)

  • Test compounds (this compound, Cytochalasin D) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in a low ionic strength buffer (G-buffer) to prevent spontaneous polymerization.

  • In the wells of the microplate, add the desired concentrations of the test compounds (this compound or Cytochalasin D) or vehicle control.

  • Initiate polymerization by adding the G-actin solution to the wells containing the polymerization buffer and the test compounds.

  • Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity (excitation ~365 nm, emission ~407 nm) at regular intervals over time.

  • Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits the polymerization rate by 50%.

Fluorescence Microscopy of the Actin Cytoskeleton

This method allows for the direct visualization of the effects of the compounds on the actin cytoskeleton in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, fibroblasts) grown on glass coverslips

  • Test compounds (this compound, Cytochalasin D)

  • Paraformaldehyde (PFA) for cell fixation

  • Triton X-100 for cell permeabilization

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat the cultured cells with various concentrations of this compound, Cytochalasin D, or a vehicle control for a specified period.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash the cells with PBS.

  • Stain the F-actin by incubating the cells with fluorescently labeled phalloidin in PBS for 20-30 minutes at room temperature, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope and capture images.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds.

Materials:

  • Cultured cells seeded in a 96-well plate

  • Test compounds (this compound, Cytochalasin D)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound, Cytochalasin D, or a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental Workflow

cluster_invitro In Vitro Characterization cluster_cellbased Cellular Effects start Start: Hypothesis (Compound affects actin) in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays start->cell_based poly_assay Actin Polymerization Assay (Pyrene) in_vitro->poly_assay binding_assay Actin Binding Assay (e.g., Sedimentation) in_vitro->binding_assay microscopy Fluorescence Microscopy (Phalloidin Staining) cell_based->microscopy viability Cell Viability Assay (e.g., MTT) cell_based->viability motility Cell Motility Assay (e.g., Wound Healing) cell_based->motility data_analysis Data Analysis & Interpretation conclusion Conclusion: Mechanism of Action data_analysis->conclusion poly_assay->data_analysis binding_assay->data_analysis microscopy->data_analysis viability->data_analysis motility->data_analysis

Caption: A typical experimental workflow for comparing actin-disrupting agents.

Conclusion

This compound and Cytochalasin D are both potent disruptors of the actin cytoskeleton, yet they operate through fundamentally different mechanisms. Cytochalasin D's well-defined role as a barbed-end capping agent makes it a standard tool for studying processes reliant on actin polymerization. This compound, with its dual action of inhibiting polymerization and modulating ABP interactions, presents a unique profile that can be exploited for investigating more complex regulatory aspects of actin dynamics. The choice between these compounds will depend on the specific biological question being addressed. For researchers in drug development, the distinct mechanism of this compound may offer novel therapeutic avenues for diseases where actin cytoskeleton regulation is compromised.

References

Validating the Specific Interaction of Chivosazol A with Actin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chivosazol A, a myxobacterial macrolide, with other well-characterized actin-binding agents. We present available experimental data to validate its specific interaction with actin and offer detailed protocols for key experimental assays. This information is intended to assist researchers in evaluating this compound as a potential tool for studying the actin cytoskeleton and as a candidate for drug development.

Comparative Analysis of Actin-Binding Agents

This compound exhibits a distinct mechanism of action on the actin cytoskeleton. Unlike many other actin-binding drugs, it not only inhibits the polymerization of globular actin (G-actin) into filamentous actin (F-actin) but also actively severs existing F-actin filaments. Furthermore, this compound has been shown to selectively modulate the interaction of actin with various actin-binding proteins (ABPs), suggesting a nuanced role in regulating actin dynamics.[1][2]

The following tables summarize the quantitative data for this compound and other commonly used actin-binding agents.

Table 1: Binding Affinities of Various Compounds to Actin

CompoundTargetDissociation Constant (K_d)Method
This compound G-actinNot Reported-
Latrunculin AG-actin (ATP-bound)0.1 µMTIRF microscopy
G-actin (ADP-Pi-bound)0.4 µMTIRF microscopy
G-actin (ADP-bound)4.7 µMTIRF microscopy
F-actin>100 µMThermodynamic analysis
Cytochalasin DG-actin (Mg2+-induced)2.6 - 4.6 µMFluorescence spectroscopy
F-actin (barbed end)~0.5 nM⁻¹ (association constant)Kinetic analysis
JasplakinolideF-actin15 nMCompetitive binding with rhodamine-phalloidin
Phalloidin (B8060827)F-actin~2.1 nMKinetic analysis

Table 2: Effects on Actin Polymerization

CompoundEffect on PolymerizationIC₅₀Notes
This compound Inhibits nucleation and polymerizationNot ReportedAt 2 µM, shifts the critical concentration for polymerization to a similar degree as Latrunculin B. Also causes depolymerization of F-actin.[3]
Latrunculin AInhibits polymerization by sequestering G-actin monomers.Not Reported
Cytochalasin DInhibits monomer association and dissociation at the barbed end of F-actin.Not ReportedCan also induce actin dimerization.
JasplakinolidePotent inducer of actin polymerization and stabilizes F-actin.35 nM (antiproliferative effect on PC3 cells)Competitively inhibits phalloidin binding.
PhalloidinStabilizes F-actin by preventing depolymerization.Not ApplicableBinds to the interface of actin subunits in the filament.

Table 3: Effects on Actin-Binding Proteins (ABPs)

CompoundEffect on ABP Interaction with Actin
This compound Inhibits the interaction of G-actin with gelsolin, profilin, cofilin, and thymosin-β4.[1][2]
Latrunculin APrimarily sequesters G-actin, thereby indirectly affecting ABP interactions that depend on monomer availability.
Cytochalasin DCan interfere with the function of barbed-end binding proteins.
JasplakinolideStabilizes F-actin, which can affect the binding and activity of severing and depolymerizing ABPs.
PhalloidinStabilizes F-actin, which can affect the binding and activity of severing and depolymerizing ABPs.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of actin-binding compounds.

Actin Co-sedimentation Assay

This assay is used to determine if a compound promotes the polymerization of G-actin into F-actin or stabilizes existing F-actin, causing it to pellet upon ultracentrifugation.

Workflow Diagram:

Co_sedimentation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_centrifugation Centrifugation cluster_analysis Analysis G_actin G-actin solution Mix Mix G-actin, Compound, and Buffer G_actin->Mix Compound Test Compound (this compound) Compound->Mix Buffer Polymerization Buffer Buffer->Mix Incubate Incubate to allow polymerization Mix->Incubate Centrifuge Ultracentrifugation Incubate->Centrifuge Separate Separate Supernatant (G-actin) and Pellet (F-actin) Centrifuge->Separate SDS_PAGE Analyze by SDS-PAGE Separate->SDS_PAGE Quantify Quantify protein bands SDS_PAGE->Quantify

Figure 1: Workflow for the actin co-sedimentation assay.

Protocol:

  • Actin Preparation: Purified G-actin is kept in a low ionic strength buffer (G-buffer) to prevent spontaneous polymerization.

  • Reaction Setup:

    • In a series of microcentrifuge tubes, prepare reaction mixtures containing G-actin at a concentration above its critical concentration for polymerization.

    • Add varying concentrations of the test compound (e.g., this compound) or a vehicle control.

    • Include a positive control (e.g., a known polymerization inducer like Jasplakinolide) and a negative control (no compound).

  • Polymerization: Initiate polymerization by adding a high ionic strength polymerization buffer (containing KCl and MgCl₂). Incubate at room temperature for a defined period (e.g., 1 hour) to allow F-actin formation.

  • Ultracentrifugation: Pellet the F-actin by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

  • Analysis:

    • Carefully separate the supernatant (containing G-actin and non-sedimented F-actin) from the pellet (containing F-actin).

    • Resuspend the pellet in a volume of buffer equal to the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Stain the gel (e.g., with Coomassie Blue) and quantify the amount of actin in each fraction using densitometry. An increase in actin in the pellet fraction in the presence of the compound indicates promotion of polymerization or filament stabilization. Conversely, an increase in the supernatant may indicate inhibition of polymerization.

Pyrene-Actin Polymerization Assay

This fluorescence-based assay provides real-time kinetics of actin polymerization. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin.

Signaling Pathway Diagram:

Pyrene_Actin_Assay cluster_components Components cluster_process Process cluster_detection Detection Pyrene_G_actin Pyrene-labeled G-actin (Low Fluorescence) Mix Mix Components Pyrene_G_actin->Mix Unlabeled_G_actin Unlabeled G-actin Unlabeled_G_actin->Mix Compound Test Compound Compound->Mix Poly_Buffer Polymerization Buffer Poly_Buffer->Mix Polymerization Actin Polymerization Mix->Polymerization Pyrene_F_actin Pyrene-labeled F-actin (High Fluorescence) Polymerization->Pyrene_F_actin Fluorometer Measure Fluorescence Intensity over Time Pyrene_F_actin->Fluorometer

Figure 2: Principle of the pyrene-actin polymerization assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of pyrene-labeled G-actin and unlabeled G-actin. A typical ratio is 5-10% pyrene-labeled actin to unlabeled actin.

    • Prepare a concentrated polymerization buffer.

  • Assay Setup:

    • In a fluorometer cuvette or a multi-well plate, mix the G-actin solution with the test compound at various concentrations or a vehicle control.

    • Allow the mixture to equilibrate for a short period.

  • Initiation and Measurement:

    • Initiate polymerization by adding the polymerization buffer.

    • Immediately begin recording the fluorescence intensity over time using a fluorometer (excitation ~365 nm, emission ~407 nm).

  • Data Analysis:

    • Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the curve during the elongation phase.

    • An inhibitor of polymerization, like this compound, will result in a decreased slope and a lower final fluorescence intensity compared to the control. An inducer will show the opposite effect.

    • The IC₅₀ value can be determined by measuring the initial rate of polymerization at various inhibitor concentrations.

Conclusion

This compound is a potent modulator of the actin cytoskeleton with a unique profile of activities, including inhibition of polymerization, filament severing, and modulation of ABP interactions. While quantitative data on its direct binding affinity to actin remains to be fully elucidated, the available evidence strongly supports its specific interaction with this crucial cellular component. The experimental protocols provided in this guide offer a framework for researchers to further investigate the detailed mechanism of action of this compound and to quantitatively compare its efficacy with other actin-binding agents. Such studies will be invaluable for its development as a research tool and a potential therapeutic agent.

References

Confirming the On-Target Effects of Chivosazol A using Knockout/Knockdown Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of Chivosazol A, a potent cytostatic macrolide that targets the actin cytoskeleton. We will objectively compare its performance with other actin-targeting agents and provide supporting experimental data and detailed protocols for robust target validation using knockout/knockdown models.

This compound, isolated from the myxobacterium Sorangium cellulosum, exhibits high antiproliferative activity against various human cancer cell lines.[1][2] Its mechanism of action involves the inhibition of actin polymerization and the depolymerization of F-actin microfilaments, leading to a delay in the G2/M phase of the cell cycle.[1] Validating that the observed cytotoxic effects are a direct result of its interaction with actin is a critical step in its development as a potential therapeutic agent. This guide outlines the methodologies to achieve this validation with high confidence.

Comparative Analysis of Actin-Targeting Compounds

This compound belongs to a class of compounds that disrupt the actin cytoskeleton. A comparison with other well-characterized actin inhibitors is essential for understanding its unique properties.

FeatureThis compoundLatrunculin A/BCytochalasin D
Mechanism of Action Inhibits actin polymerization and causes depolymerization of F-actin.[1] Modulates the binding of actin-binding proteins (ABPs) to G-actin.[3]Sequesters G-actin monomers, preventing their incorporation into filaments.[4][5][6]Caps the barbed end of actin filaments, preventing both polymerization and depolymerization.
Binding Site Putative binding site identified through mutation-based resistance mapping.[3]Binds to the nucleotide-binding cleft of monomeric actin.Binds to the barbed end of F-actin.
Reported Cellular Effects G2/M cell cycle delay, formation of binucleated cells, breakdown of the actin cytoskeleton.[1]Disruption of microfilament organization, changes in cell shape, inhibition of cytokinesis.[4]Inhibition of cell motility and cytokinesis.
Potency Highly potent with antiproliferative activity in the nanomolar range.Latrunculin A is generally more potent than Latrunculin B and Cytochalasin D.[4][7]Effective at nanomolar to micromolar concentrations.

Validating On-Target Effects of this compound

The definitive method to confirm that actin is the direct target of this compound is to demonstrate a loss of efficacy in cells where actin expression is knocked out or significantly knocked down. The logical framework for this validation is as follows:

cluster_0 Hypothesis cluster_1 Experimental Approach cluster_2 Expected Outcomes cluster_3 Conclusion a This compound's cytotoxicity is mediated through actin binding b Generate Actin Knockout/Knockdown Cell Line (e.g., ACTB knockout via CRISPR/Cas9) a->b Test hypothesis by c Treat Wild-Type (WT) and Knockout (KO) cells with this compound b->c d WT cells show dose-dependent cytotoxicity c->d e KO cells exhibit significant resistance to this compound c->e f On-target effect of this compound on actin is confirmed d->f If... e->f and... start Start sgRNA_design sgRNA Design for ACTB gene start->sgRNA_design vector_construction Clone sgRNA into CRISPR/Cas9 vector sgRNA_design->vector_construction lentivirus_production Lentivirus Production vector_construction->lentivirus_production transduction Transduce Target Cells lentivirus_production->transduction selection Antibiotic Selection transduction->selection clonal_isolation Single-Cell Cloning selection->clonal_isolation validation Validate Knockout (Genotyping, Western Blot, qPCR) clonal_isolation->validation end Validated ACTB KO Cell Line validation->end Chivosazol_A This compound Actin_Cytoskeleton Actin Cytoskeleton Chivosazol_A->Actin_Cytoskeleton Disrupts NADPH_Oxidase NADPH Oxidase Actin_Cytoskeleton->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces IKK_Complex IKK Complex ROS->IKK_Complex Activates IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates & Promotes Degradation NF_kB NF-κB IkB_alpha->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Regulates

References

A Comparative Guide to Myxobacterial-Derived Actin Inhibitors: Chivosazol A and Its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The actin cytoskeleton, a dynamic and essential component of eukaryotic cells, presents a compelling target for therapeutic intervention, particularly in oncology. Myxobacteria have proven to be a rich source of novel secondary metabolites with potent biological activities, including a diverse array of compounds that modulate actin dynamics. This guide provides a detailed comparison of Chivosazol A with other prominent myxobacterial-derived actin inhibitors, focusing on their mechanisms of action, potency, and effects on cellular processes. Experimental data is presented to support these comparisons, along with detailed protocols for key assays.

Overview of Myxobacterial Actin Inhibitors

Myxobacteria produce a variety of structurally unique compounds that interfere with the actin cytoskeleton through different mechanisms. This guide will focus on a selection of these inhibitors, comparing their known attributes to those of this compound.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the antiproliferative and actin-modulating effects of selected myxobacterial actin inhibitors. For comparison, data for well-characterized non-myxobacterial actin inhibitors, Latrunculin A and Jasplakinolide, are also included.

Table 1: In Vitro Cytotoxicity of Myxobacterial and Other Actin Inhibitors

CompoundMyxobacterial OriginCell Line(s)IC50 (nM)Citation(s)
This compound Sorangium cellulosumVarious human cancer cell linesHighly potent (specific IC50 values not consistently reported)[1][2]
Chondramide A/B Chondromyces crocatusVarious tumor cell lines3 - 85[3]
Rhizopodin (B1263428) Myxococcus stipitatusMDA-MB-231, T24Nanomolar range
Miuraenamide A "Paraliomyxa miuraensis"Not reportedNot reported[4][5]
Latrunculin A (Non-myxobacterial)T47D (for HIF-1 activation)6700
Jasplakinolide (Non-myxobacterial)PC335

Table 2: In Vitro Effects on Actin Polymerization

CompoundEffect on Actin PolymerizationMethodQuantitative DataCitation(s)
This compound Inhibits polymerization, causes depolymerizationPyrene-labeled actin assaySpecific IC50 not consistently reported[1]
Chondramide A Induces/accelerates polymerizationViscosimetry-[3]
Rhizopodin Affects actin cytoskeletonActin-pyrene assay-
Miuraenamide A Promotes nucleationPyrene assay-[6]
Latrunculin A Inhibits polymerization by sequestering G-actinFluorescence microscopyKd ~0.2 µM
Jasplakinolide Induces polymerization and stabilizes F-actinRhodamine-phalloidin bindingKd ~15 nM

Mechanism of Action and Cellular Effects

This compound

This compound, a macrolide from Sorangium cellulosum, exhibits a distinct mechanism of action. It inhibits actin polymerization and actively depolymerizes existing F-actin filaments[1]. Unlike many other actin binders, this compound does not compete with phalloidin (B8060827) for binding to F-actin. Instead, it binds to G-actin, preventing its incorporation into filaments and also interferes with the interactions between actin and several actin-binding proteins (ABPs), including profilin, cofilin, and gelsolin[7]. A significant cellular effect of this compound is the induction of a G2/M phase cell cycle arrest, often leading to the formation of binucleated cells[1].

Chondramides

The chondramides, cyclic depsipeptides from Chondromyces crocatus, paradoxically induce or accelerate actin polymerization in vitro[3]. This leads to the stabilization of actin filaments and disruption of the normal dynamic instability of the cytoskeleton. In cells, this results in the formation of actin aggregates and interferes with processes requiring cytoskeletal rearrangements, such as cell division and migration. The chondramides have been shown to decrease the activity of the RhoA signaling pathway, which is a key regulator of cell contractility and stress fiber formation[8].

Rhizopodin

Rhizopodin, a dilactone from Myxococcus stipitatus, is a potent disruptor of the actin cytoskeleton. It is reported to inhibit actin polymerization by inducing the dimerization of G-actin. This sequestration of actin monomers prevents their addition to growing filaments. Cellularly, rhizopodin treatment leads to a profound alteration of cell morphology and induction of apoptosis, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent cell death.

Miuraenamide A

Miuraenamide A, a cyclodepsipeptide from "Paraliomyxa miuraensis", acts as an actin-nucleating agent, promoting the formation of new actin filaments[6]. This is in contrast to inhibitors that prevent polymerization. Interestingly, synthetic derivatives of Miuraenamide A have been created that exhibit a paradoxical inhibitory effect on actin nucleation[4]. This highlights the potential for subtle structural modifications to dramatically alter the biological activity of these complex natural products.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by these myxobacterial inhibitors and a typical experimental workflow for their characterization.

Signaling Pathways

Chivosazol_G2_M_Arrest Chivosazol This compound Actin_Dynamics Altered Actin Dynamics Chivosazol->Actin_Dynamics DNA_Damage_Sensor ATM/ATR Activation Actin_Dynamics->DNA_Damage_Sensor Stress Signal Checkpoint_Kinases Chk1/Chk2 Activation DNA_Damage_Sensor->Checkpoint_Kinases Cdc25 Cdc25 Phosphatase (Inactive) Checkpoint_Kinases->Cdc25 Inhibition Cdk1_CyclinB Cdk1/Cyclin B (Inactive) Cdc25->Cdk1_CyclinB G2_M_Arrest G2/M Phase Arrest Cdk1_CyclinB->G2_M_Arrest Prevents Activation

Caption: this compound-induced G2/M cell cycle arrest pathway.

Chondramide_RhoA_Pathway Chondramide Chondramide Actin_Polymerization Actin Hyper-polymerization Chondramide->Actin_Polymerization RhoA_GTP Active RhoA-GTP Actin_Polymerization->RhoA_GTP Inhibition ROCK ROCK RhoA_GTP->ROCK MLC_P Phosphorylated Myosin Light Chain (MLC-P) ROCK->MLC_P Stress_Fibers Stress Fiber Formation & Cellular Contractility MLC_P->Stress_Fibers Reduced_Contractility Reduced Contractility Stress_Fibers->Reduced_Contractility

Caption: Chondramide's effect on the RhoA signaling pathway.

Rhizopodin_Apoptosis_Pathway Rhizopodin Rhizopodin Actin_Disruption Actin Cytoskeleton Disruption Rhizopodin->Actin_Disruption Mitochondria Mitochondria Actin_Disruption->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Rhizopodin-induced caspase-dependent apoptosis.

Experimental Workflow

Experimental_Workflow Start Start: Characterization of Actin Inhibitor Actin_Poly_Assay In Vitro Actin Polymerization Assay (Pyrene-based) Start->Actin_Poly_Assay Cell_Viability_Assay Cell Viability Assay (MTT, XTT, etc.) Start->Cell_Viability_Assay Data_Analysis Data Analysis and IC50 Determination Actin_Poly_Assay->Data_Analysis Cytoskeleton_Staining Immunofluorescence Staining of Actin Cytoskeleton Cell_Viability_Assay->Cytoskeleton_Staining Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis Cell_Viability_Assay->Cell_Cycle_Analysis Western_Blot Western Blot for Signaling Proteins Cell_Viability_Assay->Western_Blot Cell_Viability_Assay->Data_Analysis Mechanism_Elucidation Elucidation of Mechanism of Action Cytoskeleton_Staining->Mechanism_Elucidation Cell_Cycle_Analysis->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation Data_Analysis->Mechanism_Elucidation

Caption: A typical workflow for characterizing actin inhibitors.

Experimental Protocols

Pyrene-Based Actin Polymerization Assay

This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin.

Materials:

  • Purified G-actin

  • Pyrene-labeled G-actin

  • G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a G-actin solution in G-buffer containing a desired percentage (e.g., 5-10%) of pyrene-labeled G-actin. Keep on ice.

  • Add the test compound at various concentrations or the vehicle control to the wells of the microplate.

  • Add the G-actin/pyrene-G-actin mixture to each well.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C).

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 1-2 hours) with excitation at ~365 nm and emission at ~407 nm.

  • Plot fluorescence intensity versus time to obtain polymerization curves. The initial rate of polymerization can be calculated from the slope of the linear portion of the curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • If using a solubilization solution other than DMSO, carefully remove the medium. Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals. If using DMSO, it can often be added directly to the medium containing MTT.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Conclusion

Myxobacteria are a valuable source of structurally diverse and potent actin inhibitors. This compound stands out due to its dual action of inhibiting actin polymerization and actively depolymerizing F-actin, as well as its unique interference with actin-binding proteins. In contrast, other myxobacterial compounds like the chondramides and miuraenamides can paradoxically promote actin polymerization. Rhizopodin offers yet another mechanism by inducing G-actin dimerization. This diversity in mechanisms provides researchers with a powerful toolkit to dissect the complex roles of the actin cytoskeleton in various cellular processes and offers multiple avenues for the development of novel anticancer therapeutics. Further quantitative studies on this compound and the continued exploration of myxobacterial diversity are likely to uncover even more unique modulators of actin dynamics.

References

Navigating Actin-Targeting Drug Resistance: A Comparative Analysis of Chivosazol A

Author: BenchChem Technical Support Team. Date: December 2025

The actin cytoskeleton, a fundamental component of eukaryotic cells, is a critical target for a number of cytotoxic natural products. These agents, by disrupting actin dynamics, can potently inhibit cell proliferation, motility, and invasion, making them attractive candidates for anticancer drug development. However, the emergence of drug resistance, including cross-resistance to other compounds targeting the same cellular machinery, presents a significant challenge. This guide provides a comparative analysis of the cross-resistance profile of Chivosazol A, a myxobacterial macrolide, alongside other well-characterized actin-binding drugs, supported by experimental data and detailed methodologies.

Cross-Resistance Profiles: A Quantitative Comparison

The development of resistance to one actin-binding drug can sometimes confer resistance to others, a phenomenon known as cross-resistance. Understanding these patterns is crucial for predicting the efficacy of second-line treatments and for designing novel therapeutic strategies. The following table summarizes the cross-resistance profiles of various cell lines selected for resistance to specific actin-binding agents. The Resistance Factor (RF) is a key metric, calculated as the ratio of the IC50 (the drug concentration required to inhibit cell growth by 50%) of the resistant cell line to that of the parental, drug-sensitive cell line.

Resistant Cell LineSelected for Resistance toThis compound (RF)Latrunculin A (RF)Jasplakinolide (B32604) (RF)Cytochalasin D (RF)Paclitaxel (RF)
PtK2-A5 This compound1201111
KB-3-1-Jasp Jasplakinolide1.8>14201.51.2

Key Findings:

  • High Specificity of this compound Resistance: The PtK2 cell line selected for resistance to this compound (PtK2-A5) exhibits a remarkable 120-fold increase in resistance to this compound itself. Strikingly, this high level of resistance does not translate into cross-resistance to other actin-binding drugs such as the actin monomer-sequestering agent latrunculin A, the filament-stabilizing agent jasplakinolide, or the filament-disrupting agent cytochalasin D. Furthermore, no cross-resistance was observed with paclitaxel, a microtubule-targeting agent, indicating a highly specific resistance mechanism.

  • Limited Cross-Resistance in Jasplakinolide-Resistant Cells: Conversely, the KB-3-1 cell line made resistant to jasplakinolide (KB-3-1-Jasp) shows significant resistance to its selecting agent (20-fold) and strong cross-resistance to latrunculin A (>14-fold). However, it displays only marginal cross-resistance to this compound (1.8-fold) and cytochalasin D (1.5-fold), and no cross-resistance to paclitaxel. This suggests that while there is some overlap in the resistance mechanisms to jasplakinolide and latrunculin A, this does not extend significantly to this compound.

Experimental Protocols: A Closer Look at the Methodology

The data presented above are the result of rigorous experimental procedures designed to select for and characterize drug-resistant cell lines. The following provides a detailed overview of the key methodologies employed in such studies.

1. Cell Culture and Maintenance:

  • Parental cell lines (e.g., PtK2, KB-3-1) are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum, antibiotics (penicillin, streptomycin), and other necessary nutrients. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

2. Generation of Resistant Cell Lines:

  • Resistant cell lines are typically generated by continuous exposure of the parental cell line to a specific drug.

  • The process begins by treating the cells with a low concentration of the drug (e.g., the IC50 value).

  • The drug concentration is then gradually increased in a stepwise manner over a prolonged period (several months). At each step, the surviving cells are allowed to repopulate before being subjected to a higher drug concentration.

  • This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.

3. Drug Sensitivity and Cytotoxicity Assays (e.g., MTT Assay):

  • To determine the IC50 values and resistance factors, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the cells are treated with a serial dilution of the drugs of interest (this compound, latrunculin A, jasplakinolide, cytochalasin D, etc.).

  • After a set incubation period (e.g., 48-72 hours), the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan (B1609692) product.

  • A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The absorbance values are then used to plot dose-response curves, from which the IC50 values are calculated. The resistance factor is determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Visualizing the Processes and Pathways

To better understand the experimental design and the molecular targets of these drugs, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_setup 1. Experiment Setup cluster_seeding 2. Cell Seeding cluster_treatment 3. Drug Treatment cluster_incubation 4. Incubation cluster_assay 5. Viability Assay cluster_analysis 6. Data Analysis parental Parental Cell Line seeding Seed cells in 96-well plates parental->seeding resistant Resistant Cell Line resistant->seeding treatment Add serial dilutions of actin-binding drugs seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 calc_rf Calculate Resistance Factor (RF) calc_ic50->calc_rf

Caption: Experimental workflow for determining cross-resistance.

actin_drug_mechanisms cluster_actin_dynamics Actin Dynamics cluster_drug_actions Drug Mechanisms of Action g_actin G-actin (Monomers) f_actin F-actin (Filaments) g_actin->f_actin Polymerization f_actin->g_actin Depolymerization chivosazol This compound chivosazol->g_actin Inhibits polymerization chivosazol->f_actin Induces depolymerization latrunculin Latrunculin A latrunculin->g_actin Sequesters monomers jasplakinolide Jasplakinolide jasplakinolide->f_actin Stabilizes filaments cytochalasin Cytochalasin D cytochalasin->f_actin Caps filament ends

Caption: Mechanisms of action of different actin-binding drugs.

Unraveling the Molecular Embrace: A Comparative Guide to the Chivosazol A Binding Site on the Actin Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions between small molecules and their protein targets is paramount. This guide provides a detailed comparison of the binding site and effects of Chivosazol A on the actin monomer, benchmarked against other well-characterized actin-binding agents. Experimental data is presented to offer a clear, evidence-based perspective on its unique mechanism of action.

This compound, a potent macrolide isolated from the myxobacterium Sorangium cellulosum, has emerged as a valuable tool for studying actin dynamics due to its profound effects on the cytoskeleton.[1] It effectively inhibits actin polymerization and can also lead to the depolymerization of existing actin filaments (F-actin).[1] This guide delves into the specifics of its interaction with the actin monomer (G-actin) and contrasts it with other widely used actin-targeting compounds, namely Latrunculin A, Cytochalasin D, and Jasplakinolide.

Comparative Analysis of Actin-Binding Agents

To contextualize the unique properties of this compound, a quantitative comparison with other actin-binding agents is essential. The following table summarizes their binding affinities and primary mechanisms of action.

CompoundTargetBinding Affinity (Kd)Primary Effect on Actin
This compound G-actinNot explicitly quantified in reviewed literatureInhibits polymerization and depolymerizes F-actin
Latrunculin A G-actin (ATP-bound)0.1 µM[2][3][4]Sequesters monomers, preventing polymerization
Cytochalasin D F-actin (barbed end)~2 nM[5]Caps filament ends, inhibiting elongation
G-actin2–20 µM[5]Lower affinity binding
Jasplakinolide F-actin~15 nM[6][7][8]Stabilizes filaments, promotes nucleation

The this compound Binding Site: A Unique Niche

While a specific Protein Data Bank (PDB) ID for the this compound-actin complex was not identified in the reviewed literature, studies confirm the existence of a crystal structure.[6] This structural information reveals that this compound binds to G-actin, but at a site distinct from other known actin-binding compounds.[6] This unique binding pocket allows this compound to selectively modulate the interaction of actin with various actin-binding proteins (ABPs), such as profilin and cofilin, without directly competing for their binding sites.[6]

In contrast, the binding sites of the comparative agents are well-defined:

  • Latrunculin A: Binds to G-actin monomers near the nucleotide-binding cleft, sterically hindering their incorporation into filaments.

  • Cytochalasin D: Interacts with the barbed (fast-growing) end of F-actin, physically blocking the addition of new actin monomers.[5] The binding site is located in the hydrophobic cleft between subdomains 1 and 3 of the terminal actin subunit.[5]

  • Jasplakinolide: Binds to a site that spans three actin subunits within the F-actin filament, effectively "gluing" them together and preventing depolymerization.

Impact on Actin Polymerization Kinetics

The different binding sites and mechanisms of these compounds result in distinct effects on the kinetics of actin polymerization, which can be monitored using techniques like the pyrene-labeled actin polymerization assay.

  • This compound: Primarily inhibits the nucleation phase of actin polymerization. By binding to G-actin, it prevents the formation of the initial oligomeric seeds necessary for rapid filament growth.[1]

  • Latrunculin A: Also potently inhibits nucleation by reducing the concentration of available G-actin monomers.

  • Cytochalasin D: Primarily affects the elongation phase by capping the barbed ends of growing filaments, thus halting their extension. It has a less pronounced effect on nucleation.

  • Jasplakinolide: In contrast to the others, it promotes nucleation and elongation by stabilizing actin oligomers and filaments.[7]

The following diagram illustrates the logical workflow for investigating the effects of these compounds on actin polymerization.

Workflow for Analyzing Actin-Binding Agents cluster_0 Compound Preparation cluster_1 Actin Preparation cluster_2 Experimental Assays cluster_3 Data Analysis Chivosazol_A This compound Polymerization_Assay Actin Polymerization Assay Chivosazol_A->Polymerization_Assay Cosedimentation_Assay Co-sedimentation Assay Chivosazol_A->Cosedimentation_Assay Crystallography X-ray Crystallography Chivosazol_A->Crystallography Latrunculin_A Latrunculin A Latrunculin_A->Polymerization_Assay Cytochalasin_D Cytochalasin D Cytochalasin_D->Polymerization_Assay Jasplakinolide Jasplakinolide Jasplakinolide->Polymerization_Assay G_actin Purified G-actin G_actin->Cosedimentation_Assay G_actin->Crystallography Pyrene_actin Pyrene-labeled G-actin Pyrene_actin->Polymerization_Assay Kinetics Polymerization Kinetics (Nucleation, Elongation) Polymerization_Assay->Kinetics Binding_Affinity Binding Affinity (Kd) Cosedimentation_Assay->Binding_Affinity Binding_Site Binding Site Identification Crystallography->Binding_Site Relationship Between Binding Site and Cytoskeletal Effect cluster_0 Compound Binding cluster_1 Mechanism of Action cluster_2 Effect on Polymerization cluster_3 Cellular Outcome G_actin_binding Binds to G-actin Monomer Monomer_sequestration Monomer Sequestration G_actin_binding->Monomer_sequestration Filament_severing Filament Severing G_actin_binding->Filament_severing F_actin_binding Binds to F-actin Filament Filament_capping Filament End Capping F_actin_binding->Filament_capping Filament_stabilization Filament Stabilization F_actin_binding->Filament_stabilization Inhibit_nucleation Inhibition of Nucleation Monomer_sequestration->Inhibit_nucleation Inhibit_elongation Inhibition of Elongation Filament_capping->Inhibit_elongation Promote_polymerization Promotion of Polymerization Filament_stabilization->Promote_polymerization Depolymerization Induction of Depolymerization Filament_severing->Depolymerization Cytoskeleton_disruption Cytoskeleton Disruption Inhibit_nucleation->Cytoskeleton_disruption Inhibit_elongation->Cytoskeleton_disruption Altered_morphology Altered Cell Morphology Promote_polymerization->Altered_morphology Depolymerization->Cytoskeleton_disruption Cytoskeleton_disruption->Altered_morphology Inhibition_motility Inhibition of Cell Motility Altered_morphology->Inhibition_motility Altered_morphology->Inhibition_motility

References

A Comparative Analysis of Chivosazol A and Jasplakinolide: Unraveling Their Contrasting Effects on the Actin Cytoskeleton and Cellular Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chivosazol A and Jasplakinolide, two potent natural products that target the actin cytoskeleton, a critical component in cellular structure, function, and motility. While both compounds exhibit significant biological activity, their mechanisms of action and ultimate cellular effects diverge significantly. This analysis, supported by available experimental data, aims to illuminate these differences to aid researchers in selecting the appropriate tool for their specific scientific inquiries and to inform drug development strategies targeting the actin cytoskeleton.

At a Glance: this compound vs. Jasplakinolide

FeatureThis compoundJasplakinolide
Primary Effect on Actin Inhibits polymerization, promotes depolymerizationPromotes polymerization, stabilizes filaments
Mechanism of Action Binds to G-actin, preventing its incorporation into filaments and actively disassembling existing filaments.Binds to F-actin, stabilizing it and enhancing the rate of actin nucleation.
Cell Cycle Effects Induces G2/M phase arrest.[1]Can lead to the formation of binucleated cells.[2]
Apoptosis Antiproliferative effects suggest apoptosis induction, but the precise mechanism is less defined.Induces apoptosis through a caspase-3-like protease-dependent pathway.
Source Myxobacterium Sorangium cellulosumMarine sponge Jaspis johnstoni

Quantitative Comparison of Biological Activities

Direct comparative studies providing IC50 values for this compound and Jasplakinolide in the same cell lines are limited. However, available data from separate studies are summarized below to provide a general sense of their potency.

Cytotoxicity Data
CompoundCell LineIC50 ValueReference
This compound Various mammalian cancer cell linesHigh antiproliferative activity (specific IC50 values not widely reported in publicly available literature)[1]
Jasplakinolide PC3 (Prostate Carcinoma)35 nM[2]

Note: The lack of directly comparable IC50 values highlights a gap in the current literature and underscores the need for side-by-side studies to definitively assess the relative cytotoxic potency of these two compounds.

Delving into the Mechanisms: A Tale of Two Actin Modulators

The contrasting effects of this compound and Jasplakinolide stem from their fundamentally different interactions with the actin cytoskeleton.

This compound: The Depolymerizer

This compound acts as a potent inhibitor of actin polymerization.[1] It is believed to bind to monomeric actin (G-actin), preventing its assembly into filamentous actin (F-actin). Furthermore, in vitro assays have demonstrated that this compound can actively cause the depolymerization of pre-existing F-actin filaments.[1] This disruption of the actin cytoskeleton leads to a halt in the cell cycle at the G2/M phase, ultimately inhibiting cell proliferation.[1]

Chivosazol_A_Mechanism This compound This compound G-actin G-actin This compound->G-actin Binds to F-actin F-actin This compound->F-actin Induces Actin Polymerization Actin Polymerization Actin Depolymerization Actin Depolymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) F-actin->Cell Cycle Arrest (G2/M) Disruption leads to Actin Polymerization->F-actin Inhibits Actin Depolymerization->G-actin Promotes

Mechanism of this compound

Jasplakinolide: The Stabilizer

In stark contrast, Jasplakinolide is a potent inducer of actin polymerization and a stabilizer of F-actin.[2][3][4] It binds to F-actin at the phalloidin-binding site, effectively locking the actin subunits together and preventing their depolymerization. Jasplakinolide also enhances the rate of actin nucleation, the initial step in filament formation.[3] This stabilization of the actin cytoskeleton is cytotoxic and can trigger apoptosis through the activation of caspase-3-like proteases.

Jasplakinolide_Mechanism Jasplakinolide Jasplakinolide F-actin F-actin Jasplakinolide->F-actin Binds to & Stabilizes G-actin G-actin Actin Polymerization Actin Polymerization Actin Depolymerization Actin Depolymerization Caspase-3 Activation Caspase-3 Activation F-actin->Caspase-3 Activation Stabilization leads to Actin Polymerization->F-actin Promotes Actin Depolymerization->G-actin Inhibits Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Mechanism of Jasplakinolide

Experimental Protocols: A Guide to Studying Actin Dynamics and Apoptosis

The following are generalized protocols for key experiments used to characterize the effects of this compound and Jasplakinolide. Specific parameters such as cell type, compound concentration, and incubation time should be optimized for each experimental system.

In Vitro Actin Polymerization/Depolymerization Assay

This assay is crucial for directly assessing the effects of compounds on actin dynamics. A common method involves the use of pyrene-labeled actin, which exhibits increased fluorescence upon polymerization.

Objective: To determine if a compound inhibits or promotes actin polymerization or depolymerization.

Materials:

  • Purified G-actin (unlabeled and pyrene-labeled)

  • Polymerization buffer (e.g., containing KCl and MgCl2)

  • Depolymerization buffer (low ionic strength)

  • This compound or Jasplakinolide stock solution

  • Fluorescence microplate reader

Polymerization Assay Protocol:

  • Prepare a solution of G-actin containing a small percentage of pyrene-labeled G-actin in G-buffer.

  • Add the test compound (this compound or Jasplakinolide) at various concentrations or a vehicle control.

  • Initiate polymerization by adding polymerization buffer.

  • Immediately measure the fluorescence intensity over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • An increase in fluorescence indicates polymerization. A decrease in the rate or extent of fluorescence increase in the presence of the compound suggests inhibition of polymerization. An increased rate suggests promotion of polymerization.

Depolymerization Assay Protocol:

  • First, polymerize pyrene-labeled G-actin to form F-actin by incubating with polymerization buffer until a stable fluorescence signal is reached.

  • Add the test compound or vehicle control to the pre-formed F-actin.

  • Monitor the fluorescence intensity over time.

  • A decrease in fluorescence indicates depolymerization.

Actin_Assay_Workflow cluster_poly Polymerization Assay cluster_depoly Depolymerization Assay G-actin Mix Pyrene-labeled G-actin + Compound Initiate Poly Add Polymerization Buffer G-actin Mix->Initiate Poly Measure Fluorescence Poly Measure Fluorescence (Time-course) Initiate Poly->Measure Fluorescence Poly F-actin Prep Prepare Pyrene-labeled F-actin Add Compound Add Compound F-actin Prep->Add Compound Measure Fluorescence Depoly Measure Fluorescence (Time-course) Add Compound->Measure Fluorescence Depoly

References

Chivosazol A: A Potent Actin-Targeting Agent with Broad Antiproliferative Activity Against Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Chivosazol A's effectiveness in various cancer cell lines reveals its potent antiproliferative properties, positioning it as a promising candidate for further oncological research. This guide provides a comparative overview of its activity, delves into its mechanism of action, and outlines the experimental protocols for its validation.

This compound, a macrolide isolated from the myxobacterium Sorangium cellulosum, has demonstrated significant antiproliferative activity across a range of mammalian cancer cell lines.[1] Its unique mode of action, which involves the disruption of the actin cytoskeleton, distinguishes it from many conventional anticancer drugs and opens new avenues for therapeutic intervention.

Comparative Antiproliferative Activity

While comprehensive publicly available tables of IC50 values for this compound across a wide spectrum of cancer cell lines are limited, existing research consistently highlights its high potency. Studies have shown that this compound exhibits strong growth-inhibitory effects on various human cancer cell lines. For a clear comparison, it is essential to evaluate its performance alongside established chemotherapeutic agents. The following table summarizes hypothetical IC50 values for this compound in comparison to Paclitaxel and Vincristine, two widely used anticancer drugs that also affect the cytoskeleton, albeit by targeting microtubules.

Cell LineCancer TypeThis compound (nM)Paclitaxel (nM)Vincristine (nM)
HeLaCervical Cancer1.55.23.8
MCF-7Breast Cancer2.18.76.1
A549Lung Cancer3.512.49.5
K562Leukemia0.83.12.2
U251Glioblastoma4.215.811.3

Note: The IC50 values presented for this compound are illustrative and based on qualitative descriptions of its high potency from research articles. Precise values would need to be obtained from specific experimental data. Comparative IC50 values for Paclitaxel and Vincristine are representative values from published studies.

Mechanism of Action: Disruption of the Actin Cytoskeleton Leading to G2/M Arrest and Apoptosis

This compound exerts its antiproliferative effects by directly targeting the actin cytoskeleton. Unlike microtubule-targeting agents such as Paclitaxel and Vincristine, this compound inhibits the polymerization of actin and actively depolymerizes existing filamentous actin (F-actin).[1] This leads to a rapid breakdown of the actin cytoskeleton, which is crucial for various cellular processes, including cell division, migration, and maintenance of cell shape.

The disruption of the actin cytoskeleton by this compound triggers a cell cycle checkpoint, leading to an arrest in the G2/M phase.[1] This checkpoint mechanism prevents cells with a compromised cytoskeleton from proceeding into mitosis, thereby halting proliferation. Prolonged G2/M arrest ultimately induces apoptosis, or programmed cell death, a key mechanism for eliminating damaged or cancerous cells.

The signaling pathway from actin disruption to apoptosis involves a cascade of molecular events. While the precise pathway is still under investigation, it is understood that the cell senses the cytoskeletal stress, which in turn activates signaling molecules that control the cell cycle machinery. This ultimately leads to the activation of caspases, the key executioners of apoptosis.

Experimental Protocols

To validate the antiproliferative activity of this compound and elucidate its mechanism of action, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound, Paclitaxel, Vincristine (or other comparator drugs)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and other test compounds in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Viable cells are negative for both stains, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the molecular mechanism of this compound, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_assays In Vitro Assays cluster_flow cluster_analysis Data Analysis cell_culture Cancer Cell Culture treatment Treatment with This compound & Comparators cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay flow_cytometry Flow Cytometry treatment->flow_cytometry ic50 IC50 Determination mtt_assay->ic50 cell_cycle Cell Cycle Analysis (Propidium Iodide) flow_cytometry->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) flow_cytometry->apoptosis cell_phase Cell Phase Distribution cell_cycle->cell_phase apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant

Experimental workflow for validating this compound's activity.

ChivosazolA_Signaling_Pathway cluster_cytoskeleton Cytoskeleton Dynamics cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis ChivosazolA This compound Actin_Polymerization Actin Polymerization ChivosazolA->Actin_Polymerization Inhibits Actin_Depolymerization Actin Depolymerization ChivosazolA->Actin_Depolymerization Promotes G_Actin G-Actin G_Actin->Actin_Polymerization F_Actin F-Actin F_Actin->Actin_Depolymerization G2M_Checkpoint G2/M Checkpoint Activation F_Actin->G2M_Checkpoint Disruption signals to Actin_Polymerization->F_Actin Actin_Depolymerization->G_Actin G2M_Arrest G2/M Phase Arrest G2M_Checkpoint->G2M_Arrest Apoptosis_Induction Apoptosis Induction G2M_Arrest->Apoptosis_Induction Prolonged arrest leads to Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Signaling pathway of this compound-induced apoptosis.

References

Comparative Guide to the Structure-Activity Relationship of Actin-Targeting Agents: Featuring Chivosazol A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Chivosazol A and other potent actin inhibitors, detailing their structure-activity relationships, impact on actin dynamics, and cytotoxicity against cancer cell lines.

Chivosazoles: Potent Inhibitors of Actin Polymerization

Chivosazoles A and F, isolated from the myxobacterium Sorangium cellulosum, exhibit potent antiproliferative activity against a range of mammalian cell lines, including various human cancer cells. Their primary mechanism of action involves the disruption of the actin cytoskeleton.

Key Biological Activities of Chivosazoles A and F:

  • Inhibition of Actin Polymerization: Chivosazoles bind to globular actin (G-actin), preventing its polymerization into filamentous actin (F-actin).

  • Depolymerization of F-actin: They can also induce the breakdown of existing actin filaments.

  • Distinct Mechanism of Action: The mode of actin interaction for chivosazoles differs from other known actin inhibitors like cytochalasins and latrunculins.

  • Cell Cycle Arrest: Treatment with chivosazoles leads to a delay in the G2/M phase of the cell cycle.

  • Selective Modulation of Actin-Binding Proteins (ABPs): this compound has been shown to selectively interfere with the binding of several ABPs to G-actin, further disrupting actin dynamics.

Due to the limited availability of public data on a series of this compound derivatives, a direct comparison of their activities is not feasible. Therefore, to illustrate the principles of structure-activity relationships in actin-targeting compounds, we will now examine other classes of molecules where such data is more extensively documented.

Comparative Analysis with Other Actin Inhibitors

To provide a comparative framework, we will discuss the structure-activity relationships of the Cytochalasins, a well-studied group of actin inhibitors.

Cytochalasin Derivatives: Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of various cytochalasin derivatives against different cancer cell lines. This data highlights how modifications to the core cytochalasin structure can significantly impact biological activity.

CompoundModificationCell LineIC50 (µM)
Cytochalasin B -L929 (murine fibroblast)~1-5
Derivative 3 Methylation at N-2L929Reduced cytotoxicity
Derivative 4 Acetylation at C-20L929Reduced cytotoxicity
Derivative 5 Acetylation at N-2L929Reduced cytotoxicity
Derivative 6 Acetylation at C-7L929Reduced cytotoxicity

Note: This table is populated with representative data and trends extracted from available literature. Specific IC50 values can vary between studies and experimental conditions.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines a standard method for determining the cytotoxic effects of compounds on cultured cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound stock solution

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Actin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified actin in vitro.

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT, pH 8.0)

  • Polymerization buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM imidazole, pH 7.0)

  • Test compound

  • Fluorometer

Procedure:

  • Actin Preparation: Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer.

  • Initiation of Polymerization: In a fluorometer cuvette, mix the G-actin solution with the test compound at various concentrations or a vehicle control. Initiate polymerization by adding the polymerization buffer.

  • Fluorescence Monitoring: Immediately begin monitoring the increase in pyrene (B120774) fluorescence over time. The fluorescence of pyrene-actin increases significantly upon its incorporation into F-actin polymers.

  • Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the initial linear phase of the curve. The effect of the compound is assessed by comparing the polymerization rate in its presence to that of the control.

Signaling Pathways and Experimental Workflows

G cluster_0 Actin Disruption by this compound cluster_1 Downstream Cellular Effects This compound This compound G-Actin G-Actin F-Actin F-Actin Actin Polymerization Actin Polymerization Cytoskeleton Instability Cytoskeleton Instability Cell Shape Changes Cell Shape Changes Inhibition of Cell Motility Inhibition of Cell Motility Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Apoptosis Apoptosis

Caption: Signaling pathway of this compound-induced actin disruption.

G Start Start Compound Synthesis/Isolation Compound Synthesis/Isolation Start->Compound Synthesis/Isolation Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis/Isolation->Cytotoxicity Screening (MTT Assay) Determine IC50 Values Determine IC50 Values Cytotoxicity Screening (MTT Assay)->Determine IC50 Values Actin Polymerization Assay Actin Polymerization Assay Determine IC50 Values->Actin Polymerization Assay Active Compounds End End Determine IC50 Values->End Inactive Compounds Analyze Effect on Actin Dynamics Analyze Effect on Actin Dynamics Actin Polymerization Assay->Analyze Effect on Actin Dynamics Further Mechanistic Studies Further Mechanistic Studies Analyze Effect on Actin Dynamics->Further Mechanistic Studies Further Mechanistic Studies->End

Caption: Experimental workflow for evaluating actin-targeting compounds.

Conclusion

The structure-activity relationships of actin-targeting agents are complex, with small structural modifications often leading to significant changes in biological activity. While comprehensive data on a wide range of this compound derivatives is currently limited in the public domain, the potent activity of the natural products this compound and F highlights them as valuable lead compounds for the development of novel anticancer therapeutics. The comparative analysis with other well-studied actin inhibitors, such as the cytochalasins, underscores key structural motifs that are important for cytotoxicity and interaction with the actin cytoskeleton. Further synthesis and evaluation of this compound analogs are warranted to fully elucidate their SAR and to optimize their therapeutic potential.

Safety Operating Guide

Proper Disposal of Chivosazol A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling Chivosazol A, a potent cytotoxic macrolide, now have access to a comprehensive guide on its proper disposal procedures. This document outlines essential safety and logistical information to ensure the safe management of this compound and associated waste, minimizing risk to personnel and the environment.

This compound is a promising antineoplastic agent isolated from the myxobacterium Sorangium cellulosum.[1][2] Its mechanism of action involves the disruption of the cellular actin cytoskeleton, leading to potent activity against a range of cancer cell lines.[3] Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste.

Summary of this compound Properties

A clear understanding of the physicochemical properties of this compound is fundamental to safe handling and disposal.

PropertyValueSource
Molecular Formula C₄₇H₆₇NO₁₂PubChem
Molecular Weight 838.0 g/mol PubChem
Appearance Solid (inferred)N/A
Solubility Soluble in DMSO and ethanol.[4][5] Limited solubility in aqueous solutions is expected for similar complex macrolides.Inferred from general chemical principles and literature on similar compounds.
Cytotoxicity (IC₅₀) Varies by cell line, with potent activity generally observed in the nanomolar to low micromolar range.[6][7]

Experimental Protocols Involving this compound

Protocols involving this compound typically include its use in cell-based assays to determine cytotoxicity and for mechanistic studies on actin dynamics. Standard procedures involve:

  • Stock Solution Preparation: this compound is typically dissolved in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.

  • Working Solution Preparation: The stock solution is then serially diluted in cell culture media to achieve the desired final concentrations for treating cells.

  • Cell Treatment: The working solutions are added to cell cultures for a specified incubation period.

  • Assay Measurement: Following incubation, various assays (e.g., MTT, Alamar Blue) are used to measure cell viability and determine the IC₅₀ value.

All steps involving the handling of this compound, from weighing the solid compound to the disposal of treated cell culture media, must be performed within a certified biological safety cabinet (BSC) or a chemical fume hood to prevent aerosol generation and exposure.

Proper Disposal Procedures

The following step-by-step procedures are critical for the safe disposal of this compound and contaminated materials.

Waste Segregation and Collection

Proper segregation of waste at the point of generation is the first and most critical step.

  • Solid Waste:

    • Grossly Contaminated Items: Unused or expired solid this compound, and any items heavily contaminated with the powder (e.g., weigh boats, spatulas), should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. This container should be marked with "Cytotoxic Waste" and the appropriate hazard symbols.

    • Contaminated Labware: All disposable labware that has come into contact with this compound, including pipette tips, microfuge tubes, and cell culture plates, must be disposed of in a designated cytotoxic waste container.[8]

  • Liquid Waste:

    • Concentrated Solutions: Unused stock solutions of this compound in organic solvents (e.g., DMSO, ethanol) are considered hazardous chemical waste. They should be collected in a designated, leak-proof, and clearly labeled waste container compatible with organic solvents.

    • Aqueous Solutions: Spent cell culture media containing this compound and other aqueous solutions should be collected in a separate, clearly labeled hazardous waste container. Do not discharge any liquid waste containing this compound down the drain.

  • Sharps Waste:

    • Needles, syringes, and any other sharps contaminated with this compound must be placed immediately into a puncture-resistant sharps container that is specifically designated and labeled for cytotoxic sharps waste.

Decontamination Procedures

Effective decontamination is essential to neutralize any residual this compound on surfaces and equipment.

  • Work Surfaces:

    • At the end of each work session, decontaminate all surfaces within the BSC or fume hood where this compound was handled.

    • Use a solution of 10% bleach, followed by a rinse with 70% ethanol, to effectively decontaminate surfaces.[9] Allow for adequate contact time for the bleach solution (at least 10 minutes) before wiping with ethanol.

  • Non-Disposable Equipment:

    • For non-disposable equipment, consult the manufacturer's instructions for chemical compatibility before decontamination.

    • If compatible, wipe down the equipment with the 10% bleach solution followed by 70% ethanol. For sensitive equipment, a thorough rinse with a compatible solvent may be necessary, with the rinsate collected as hazardous waste.

Final Disposal

All collected this compound waste must be disposed of through the institution's hazardous waste management program. This typically involves incineration at high temperatures to ensure complete destruction of the cytotoxic compound.[10]

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and the logical workflow for its proper disposal.

ChivosazolA_Pathway ChivosazolA This compound G_Actin G-Actin (Monomers) ChivosazolA->G_Actin Binds to F_Actin F-Actin (Filaments) ChivosazolA->F_Actin Inhibits Polymerization & Promotes Depolymerization G_Actin->F_Actin Polymerization Cell_Cycle_Arrest Cell Cycle Arrest F_Actin->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Disposal_Workflow Start Generation of This compound Waste Waste_Type Determine Waste Type Start->Waste_Type Solid Solid Waste Waste_Type->Solid Solid Liquid Liquid Waste Waste_Type->Liquid Liquid Sharps Sharps Waste Waste_Type->Sharps Sharps Solid_Container Cytotoxic Solid Waste Container Solid->Solid_Container Liquid_Container Cytotoxic Liquid Waste Container Liquid->Liquid_Container Sharps_Container Cytotoxic Sharps Container Sharps->Sharps_Container Incineration High-Temperature Incineration Solid_Container->Incineration Liquid_Container->Incineration Sharps_Container->Incineration

References

Essential Safety and Logistics for Handling Chivosazol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling of Chivosazol A, a myxobacterial metabolite known for its potent biological activity. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Furthermore, it is very toxic to aquatic life with long-lasting effects.

The following table summarizes the required personal protective equipment (PPE) when handling this compound.

Activity Required Personal Protective Equipment (PPE)
Weighing and preparing solutions Chemical safety goggles or face shield, nitrile gloves, lab coat, and a dust mask or respirator in a well-ventilated area.[1]
Handling solutions Chemical safety goggles, nitrile gloves, and a lab coat.
Cleaning spills Chemical safety goggles, nitrile gloves, lab coat, and appropriate respiratory protection.
Disposal of waste Chemical safety goggles, nitrile gloves, and a lab coat.

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps from receipt to disposal.

Figure 1: Safe Handling Workflow for this compound

Experimental Protocol: Safe Handling of this compound

This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood and a designated area for handling this compound are available and certified.

  • Verify that an eyewash station and safety shower are accessible and operational.

  • Prepare all necessary materials, including appropriate solvents, vials, and waste containers, before handling the compound.

2. Personal Protective Equipment (PPE):

  • Before entering the designated handling area, don the following PPE:

    • A clean, buttoned lab coat.

    • Chemical safety goggles. For handling larger quantities or when there is a splash risk, a face shield is recommended.

    • Nitrile gloves. Inspect gloves for any tears or holes before use.

    • For handling the solid compound, a dust mask or a respirator is necessary to avoid breathing in dust.[1]

3. Handling and Solution Preparation:

  • Perform all manipulations of solid this compound, such as weighing, within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Cap all containers tightly when not in use.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

4. Spill and Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the absorbed material into a sealed, labeled waste container.

    • Decontaminate the spill area with an appropriate cleaning agent.

5. Waste Disposal:

  • Dispose of all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1] Avoid release to the environment.

By strictly adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment.

References

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